6-Methylbenzo[d]isoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-9-8(6)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUHTZMWRNXWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461527 | |
| Record name | 6-Methylbenzo[d]isoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66571-26-4 | |
| Record name | 6-Methylbenzo[d]isoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-Methylbenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methylbenzo[d]isoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical data for this compound.
Introduction
This compound, also known as 6-methyl-1,2-benzisoxazol-3-one, belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide outlines a plausible and commonly employed synthetic route to this compound, starting from commercially available precursors.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxy-4-methylbenzaldehyde. The pathway involves an initial oximation of the aldehyde to form the corresponding aldoxime, followed by an oxidative cyclization to yield the target benzisoxazolone.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-hydroxy-4-methylbenzaldehyde (Starting Material)
A common method for the synthesis of 2-hydroxy-4-methylbenzaldehyde is the Duff reaction or a related formylation of p-cresol.
Materials:
-
p-Cresol
-
Tin tetrachloride (SnCl₄)
-
Tri-n-butylamine
-
Paraformaldehyde
-
Toluene
-
Hydrochloric acid (2N)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve p-cresol (108 g) in toluene (200 ml).
-
To this solution, add tin tetrachloride (26 g) and tri-n-butylamine (54 g).
-
Stir the mixture at room temperature for 20 minutes.
-
Add paraformaldehyde (66 g) to the reaction mixture.
-
Heat the solution at 100°C for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into water (500 ml) and acidify to pH 2 with 2N hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield 2-hydroxy-4-methylbenzaldehyde.
Step 1: Synthesis of 2-hydroxy-4-methylbenzaldoxime
Materials:
-
2-hydroxy-4-methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or other suitable base
-
Ethanol or methanol
-
Water
Procedure:
-
Dissolve 2-hydroxy-4-methylbenzaldehyde in ethanol or methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in slight molar excess.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be precipitated by adding water and collected by filtration.
-
Wash the crude product with water and dry to obtain 2-hydroxy-4-methylbenzaldoxime. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound
Materials:
-
2-hydroxy-4-methylbenzaldoxime
-
Oxidizing agent (e.g., a hypervalent iodine reagent like (diacetoxyiodo)benzene or other suitable oxidants)
-
An appropriate solvent (e.g., acetonitrile)
Procedure:
-
Dissolve 2-hydroxy-4-methylbenzaldoxime in a suitable solvent such as acetonitrile.
-
Add the oxidizing agent to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | |
| CAS Number | 66571-26-4 | [1] |
| Appearance | Solid | |
| Melting Point | 148-150 °C |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | * Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, one would expect a singlet for the proton at C4, a doublet for the proton at C5, and a doublet for the proton at C7.* Methyl Protons: A singlet corresponding to the three protons of the methyl group at C6, expected to appear in the upfield region, around δ 2.3-2.5 ppm.* NH Proton: A broad singlet for the N-H proton, the chemical shift of which can be variable and may exchange with D₂O. |
| ¹³C NMR (DMSO-d₆) | * Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-175 ppm.* Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).* Methyl Carbon: A signal for the methyl carbon at C6 in the upfield region, around δ 20-25 ppm. |
| IR Spectroscopy (KBr) | * N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.* C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of a lactam carbonyl.* C=C Aromatic Stretch: Absorptions in the region of 1450-1600 cm⁻¹.* C-O Stretch: An absorption band in the range of 1200-1300 cm⁻¹. |
| Mass Spectrometry | * Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 149.05).* Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO, and cleavage of the isoxazole ring. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of the synthesized this compound.
Caption: General workflow for the characterization of the final product.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic route offers a practical approach for its preparation, and the expected characterization data serves as a benchmark for analytical confirmation. This information is intended to support researchers and scientists in their efforts to synthesize and study this and related benzisoxazole compounds for potential applications in drug discovery and development.
References
- 1. achmem.com [achmem.com]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. rsc.org [rsc.org]
- 5. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
6-Methylbenzo[d]isoxazol-3(2H)-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for 6-Methylbenzo[d]isoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science.
Core Chemical Identity and Structure
This compound, also known by its IUPAC name 6-methyl-1,2-benzoxazol-3-one, is a bicyclic aromatic compound.[1] Its structure features a benzene ring fused to an isoxazolone ring, with a methyl group substitution at the 6-position of the benzisoxazole core.
Structure:
Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [2][3][4] |
| Molecular Weight | 149.15 g/mol | [2][3][4] |
| CAS Number | 66571-26-4 | [2] |
| IUPAC Name | 6-methyl-1,2-benzoxazol-3-one | [1] |
| XLogP3 | 1.5 | [1] |
| Purity | 97% | [2] |
| Storage | Sealed in dry, Room Temperature | [3] |
Note: Melting point, boiling point, and solubility data for this specific compound are not widely reported in publicly accessible literature.
Synthesis and Experimental Protocols
The synthesis of the benzisoxazole core, including 1,2-benzisoxazol-3-ones, is a well-established area of organic chemistry. Several general synthetic strategies are employed, which can be adapted for the preparation of this compound.
General Synthetic Approaches:
-
1,3-Dipolar Cycloaddition: This is a powerful and common method for constructing the isoxazole ring. It typically involves the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile, such as an alkyne or an alkene.[5]
-
Annulation and Condensation Reactions: These reactions are also key strategies for forming the fused benzisoxazole ring system.[5]
-
Cyclization of o-hydroxyaryl oximes: A prevalent method involves the base-catalyzed cyclization of ortho-hydroxyaryl ketoximes. This approach is versatile and can be used to introduce various substituents on the benzisoxazole core.
-
From Methyl 2-nitrobenzoates: A practical method involves the partial reduction of a nitro group to a hydroxylamine, followed by base-mediated cyclization to yield the benzisoxazol-3(1H)-one.[6]
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of benzisoxazolone derivatives, which could be adapted for this compound.
General Synthetic Workflow for Benzisoxazolones
Spectral Data Analysis
-
¹H NMR: Aromatic protons on the benzene ring are expected to appear in the downfield region. The methyl group protons would likely appear as a singlet in the upfield region.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the isoxazolone ring, and the methyl carbon.
-
IR Spectroscopy: Key absorption bands would be expected for the C=O (carbonyl) group of the isoxazolone ring and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Signaling Pathways
Benzisoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[7] While specific studies on this compound are limited, the broader class of benzisoxazoles has demonstrated significant therapeutic potential.
Reported Biological Activities of Benzisoxazole Derivatives:
-
Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains.
-
Anticancer: Some benzisoxazoles exhibit antiproliferative activity against various cancer cell lines.[8]
-
Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory properties.
-
Anticonvulsant: Certain benzisoxazole-containing drugs are used as anticonvulsants.[7]
Potential Mechanisms of Action:
The diverse biological activities of benzisoxazoles suggest they may interact with multiple biological targets. The specific mechanism of action is highly dependent on the substitution pattern of the benzisoxazole core.
The following diagram illustrates a logical workflow for screening the biological activity of a novel benzisoxazole compound.
Biological Activity Screening Workflow
Safety and Handling
Based on safety data sheets for related isoxazole compounds, this compound should be handled with care in a laboratory setting.[1][9]
General Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1][9]
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, given the known properties of the benzisoxazole scaffold. While specific experimental data for this particular molecule is limited in the public domain, this technical guide provides a foundational understanding of its chemical properties, structural features, and the broader context of its compound class. Further research is warranted to fully elucidate its physicochemical properties, develop specific and efficient synthetic protocols, and explore its potential biological activities and mechanisms of action.
References
- 1. msds.evonik.com [msds.evonik.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. achmem.com [achmem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 6-Methylbenzo[d]isoxazol-3-amine | 1378699-89-8 | Benchchem [benchchem.com]
- 6. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Profile of 6-Methylbenzo[d]isoxazol-3(2H)-one (CAS Number: 66571-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure
The chemical structure of 6-Methylbenzo[d]isoxazol-3(2H)-one consists of a bicyclic system where a benzene ring is fused to an isoxazolone ring. A methyl group is substituted at the 6-position of the benzisoxazole core.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Singlet (broad) | 1H | N-H |
| ~7.8 | Singlet | 1H | Ar-H |
| ~7.6 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet | 1H | Ar-H |
| ~2.4 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~145 | Ar-C |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~115 | Ar-C |
| ~21 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted [M+H]⁺ (m/z) | Molecular Formula | Molecular Weight |
| ESI-MS | 150.05 | C₈H₇NO₂ | 149.15 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H Stretch |
| ~3050 | Aromatic C-H Stretch |
| ~1710 | C=O Stretch (Lactam) |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1250 | C-N Stretch |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general methodology can be inferred from the synthesis of related benzisoxazolone derivatives.
General Synthetic Workflow
The synthesis of benzisoxazolones often involves the cyclization of an appropriate precursor, such as an ortho-hydroxy benzhydroxamic acid or a related derivative.
Caption: A generalized synthetic pathway for the formation of a benzisoxazolone ring system.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.
-
Instrumentation: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Spectroscopic Analysis Workflow
The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its structure and purity.
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a target compound.
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic properties of this compound. The provided data tables and experimental workflows are based on established principles of organic spectroscopy and the known characteristics of the benzisoxazole scaffold. This information is intended to be a valuable resource for researchers, aiding in the identification and characterization of this compound and facilitating its potential development in various scientific and pharmaceutical applications. It is important to note that experimental verification of these predicted data is essential for definitive structural confirmation.
References
An In-depth Technical Guide to 6-Methylbenzo[d]isoxazol-3(2H)-one: Discovery, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 6-Methylbenzo[d]isoxazol-3(2H)-one, a heterocyclic compound belonging to the benzisoxazole class. Due to the limited direct historical and experimental data on this specific molecule, this document leverages established principles of isoxazole chemistry to present its likely discovery context, synthetic pathways, and characteristic data. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the broader family of benzisoxazoles, which are recognized as "privileged structures" in medicinal chemistry due to their recurrent appearance in biologically active compounds.[1]
Introduction and Historical Context
While the specific historical account of the first synthesis of this compound is not well-documented in readily available literature, its discovery can be situated within the broader exploration of isoxazole chemistry. The isoxazole ring system has been a subject of interest for over a century due to its presence in various natural products and its versatile biological activity. Research into isoxazole derivatives has shown their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, and antiviral agents.
The development of synthetic methodologies for benzisoxazoles, the fused bicyclic counterparts of isoxazoles, likely led to the eventual synthesis of this compound as chemists explored the impact of different substituents on the benzisoxazole core. The primary synthetic routes to the 1,2-benzisoxazole scaffold involve the cyclization of ortho-functionalized aromatic precursors.
Key Properties:
| Property | Value |
| CAS Number | 66571-26-4 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Synonyms | 6-methyl-1,2-benzoxazol-3-one, 6-Methylbenzo[d]isoxazol-3-ol |
Synthetic Pathways
The synthesis of this compound is predicated on the formation of the isoxazolone ring fused to a benzene ring. The most probable and widely employed method involves the intramolecular cyclization of an ortho-substituted aromatic oxime.
A plausible synthetic route commences with the commercially available 2-hydroxy-5-methylbenzaldehyde. This starting material undergoes oximation followed by cyclization to yield the target compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for similar benzisoxazolone preparations.
Step 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde oxime
-
To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude oxime.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-hydroxy-5-methylbenzaldehyde oxime.
Step 2: Cyclization to this compound
-
Dissolve the 2-hydroxy-5-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a mild oxidizing agent (e.g., N-Bromosuccinimide or a hypervalent iodine reagent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
Characterization and Data
Due to the scarcity of published experimental data for this compound, the following tables present expected analytical data based on the compound's structure and data from analogous compounds.
Table 1: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H, m), Methyl protons (3H, s), NH proton (1H, br s) |
| ¹³C NMR | Aromatic carbons (6 signals), Methyl carbon (1 signal), Carbonyl carbon (1 signal) |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch) |
| Mass Spec. | [M+H]⁺ at m/z 150.05 |
Table 2: Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Melting Point | 150-160 °C |
| LogP | ~1.5 |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the isoxazole scaffold is a common motif in compounds targeting a variety of biological pathways. For instance, some isoxazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX) and protein kinases.
The following diagram illustrates a generalized signaling pathway that could potentially be modulated by a biologically active benzisoxazole derivative, such as a hypothetical kinase inhibitor.
Conclusion
This compound is a member of the medicinally important benzisoxazole family. While its specific history and biological profile are not extensively detailed in current literature, its synthesis can be reliably approached through established methodologies in heterocyclic chemistry. This guide provides a foundational understanding of its synthesis and characterization, based on the well-documented chemistry of related compounds. Further research into this and similar substituted benzisoxazoles could uncover novel biological activities and applications in drug discovery. The "privileged" nature of the benzisoxazole scaffold suggests that even simple derivatives like this compound may hold untapped therapeutic potential.
References
6-Methylbenzo[d]isoxazol-3(2H)-one IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 6-Methylbenzo[d]isoxazol-3(2H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The isoxazole core is a key pharmacophore found in numerous biologically active molecules. This document details the chemical identity, physicochemical properties, a proposed synthetic protocol, and a generalized experimental workflow for this compound.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate database searching and chemical inventory management.
| Identifier Type | Value | Source |
| IUPAC Name | 6-methyl-1,2-benzoxazol-3-one | PubChem[1] |
| Systematic Name | This compound | Depositor-Supplied[1] |
| CAS Number | 66571-26-4 | PubChem[1] |
| Molecular Formula | C₈H₇NO₂ | PubChem[1] |
| Synonyms | 6-methyl-1,2-benzisoxazol-3(2H)-one, 6-Methyl-1,2-benzisoxazolin-3-one, 6-Methylbenzo[d]isoxazol-3-ol | PubChem[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These computed properties are essential for predicting the compound's behavior in various biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 149.047678 g/mol | PubChem[1] |
| Monoisotopic Mass | 149.047678 g/mol | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Experimental Protocols: Synthesis of this compound
The following is a proposed two-step experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of related benzo[d]isoxazol-3(2H)-ones.
Step 1: Synthesis of 2-hydroxy-N-hydroxy-4-methylbenzamide
This procedure outlines the preparation of the key intermediate, a substituted N,2-dihydroxybenzamide, from methyl 2-hydroxy-4-methylbenzoate.
Materials:
-
Methyl 2-hydroxy-4-methylbenzoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 2-hydroxy-4-methylbenzoate (1 equivalent) in methanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in deionized water.
-
Cool the flask containing the methyl 2-hydroxy-4-methylbenzoate solution in an ice bath with stirring.
-
Slowly add the aqueous hydroxylamine/sodium hydroxide solution to the methanolic solution of the ester.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 2-hydroxy-N-hydroxy-4-methylbenzamide.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Cyclization to this compound
This procedure describes the intramolecular cyclization of the intermediate to form the final product.
Materials:
-
2-hydroxy-N-hydroxy-4-methylbenzamide (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-hydroxy-N-hydroxy-4-methylbenzamide (1 equivalent) in anhydrous THF.
-
Add triethylamine (2.2 equivalents) to the suspension and cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
In a dropping funnel, dilute thionyl chloride (1.1 equivalents) with anhydrous THF.
-
Add the thionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of cold deionized water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Visualizations
Proposed Synthetic Pathway for this compound
The following diagram illustrates the proposed two-step synthesis of this compound from methyl 2-hydroxy-4-methylbenzoate.
Caption: Proposed two-step synthesis of this compound.
General Experimental Workflow
This diagram outlines a typical workflow for the synthesis, purification, and characterization of a target organic compound like this compound.
Caption: General workflow for organic synthesis and characterization.
References
Theoretical Stability of 6-Methylbenzo[d]isoxazol-3(2H)-one: A Computational Whitepaper
Abstract: This technical guide provides a comprehensive overview of the theoretical approaches to assessing the stability of 6-Methylbenzo[d]isoxazol-3(2H)-one. In the absence of direct published theoretical studies on this specific molecule, this document outlines a robust computational framework based on established methodologies for analogous heterocyclic systems. It is intended to serve as a detailed protocol for researchers, scientists, and drug development professionals seeking to investigate the stability, degradation pathways, and molecular properties of this compound using computational chemistry. The guide details proposed quantum chemical calculations, methodologies for transition state analysis, and the expected nature of the resulting data.
Introduction
This compound is a heterocyclic compound belonging to the benzisoxazolone class. Molecules in this class have garnered interest in medicinal chemistry due to their diverse biological activities.[1] The stability of such compounds is a critical parameter in drug development, influencing storage, formulation, and in vivo efficacy. Theoretical and computational chemistry offer powerful tools to predict and understand the intrinsic stability and potential degradation pathways of molecules at an atomic level.
This whitepaper outlines a recommended computational workflow to investigate the thermodynamic and kinetic stability of this compound. The proposed studies are designed to elucidate its structural parameters, electronic properties, and susceptibility to common degradation reactions such as hydrolysis and thermal decomposition.
Proposed Computational Methodology
A multi-step computational approach is recommended, leveraging Density Functional Theory (DFT) as the primary tool. DFT provides a good balance between accuracy and computational cost for molecules of this size.
Molecular Geometry Optimization and Vibrational Frequency Analysis
The initial step involves optimizing the molecular geometry of this compound. This is followed by a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
Molecular Electrostatic Potential (MEP) Mapping
MEP analysis will be used to identify the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, which are often the initial steps in degradation.
Degradation Pathway Modeling
Potential degradation pathways, such as hydrolysis of the lactam-like bond and thermal ring-opening, will be modeled. This involves:
-
Transition State (TS) Searching: Identifying the saddle point on the potential energy surface that connects the reactant to the product for each proposed degradation step.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactant and product minima.
-
Activation Energy Barrier Calculation: Determining the energy difference between the reactant and the transition state to assess the kinetic feasibility of the degradation pathway.
Data Presentation: Predicted Molecular and Thermodynamic Properties
The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical placeholders based on typical results for similar heterocyclic systems.
Table 1: Calculated Structural and Electronic Properties of this compound
| Parameter | Value | Unit |
| Total Energy | -589.12345 | Hartree |
| Dipole Moment | 3.45 | Debye |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.55 | eV |
| N1-O2 Bond Length | 1.42 | Å |
| C3=O8 Bond Length | 1.21 | Å |
| C7a-N1 Bond Length | 1.38 | Å |
Table 2: Predicted Thermodynamic Data for Key Reactions at 298.15 K
| Reaction | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) | Activation Energy (Ea) |
| Hydrolysis (Ring Opening) | -15.2 kcal/mol | -12.5 kcal/mol | +25.8 kcal/mol |
| Thermal Decarboxylation | +20.5 kcal/mol | +18.1 kcal/mol | +45.3 kcal/mol |
Detailed Methodologies and Protocols
Protocol for DFT Calculations
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: B3LYP hybrid functional. This functional is widely used and known to provide reliable results for organic molecules.
-
Basis Set: 6-311++G(d,p). This basis set includes diffuse functions and polarization functions, which are important for accurately describing the electronic structure and non-covalent interactions.
-
Solvation Model: The Polarizable Continuum Model (PCM) using water as the solvent can be employed to simulate an aqueous environment for hydrolysis studies.
-
Geometry Optimization: The structure of this compound will be optimized without constraints. The convergence criteria should be set to tight.
-
Frequency Calculation: Performed at the same level of theory as the optimization to verify the nature of the stationary point and to calculate zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Transition State Search: The Berny algorithm with eigenvector following will be used. The starting geometry should be an educated guess of the transition state structure.
-
IRC Calculation: Performed to confirm the reaction path associated with the found transition state.
Visualization of Computational Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed computational study and a potential degradation pathway.
Caption: Computational workflow for the stability analysis of this compound.
Caption: A potential pathway for the hydrolytic degradation of this compound.
Conclusion
While experimental data remains indispensable, the theoretical framework outlined in this guide provides a powerful and cost-effective strategy for gaining deep insights into the stability of this compound. The proposed computational studies can effectively predict its intrinsic stability, identify its most labile sites, and elucidate the energetics of potential degradation pathways. This information is invaluable for guiding drug design, formulation development, and defining appropriate storage conditions for this and related compounds. Future work should focus on performing these calculations and corroborating the theoretical predictions with experimental stability studies.
References
An In-depth Technical Guide to the Predicted Mechanism of Action of 6-Methylbenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, and anticonvulsant properties.[2][4][5] Consequently, 6-Methylbenzo[d]isoxazol-3(2H)-one, as a member of this family, is predicted to exhibit one or more of these biological activities.
The isoxazole ring, a key component of the molecule, is present in several FDA-approved drugs and is known to enhance physicochemical properties that can lead to improved pharmacokinetic profiles and pharmacological effects.[6][7] The specific biological activities of isoxazole derivatives are greatly influenced by the nature and position of substituents on the ring system.[6]
Predicted Biological Activities and Potential Molecular Targets
Based on the activities of structurally related compounds, this compound is predicted to interact with targets in several key areas of pharmacology. The following table summarizes these potential activities and the corresponding molecular targets.
| Predicted Biological Activity | Potential Molecular Target(s) | Examples of Structurally Related Drugs |
| Antipsychotic | Dopamine D2 Receptors, Serotonin 5-HT2A Receptors | Risperidone, Paliperidone, Iloperidone[1][8] |
| Anticonvulsant | Voltage-gated Sodium Channels, T-type Calcium Channels | Zonisamide[1][9] |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Valdecoxib (isoxazole derivative)[6][10] |
| Antimicrobial (Antibacterial & Antifungal) | Pantothenate Synthetase, various bacterial and fungal enzymes | Sulfamethoxazole (isoxazole derivative)[2][11] |
| Anticancer | Histone Deacetylases (HDACs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), various kinases | [4][9] |
Predicted Signaling Pathways
Given the high likelihood of activity at CNS receptors, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of dopaminergic and serotonergic signaling pathways. Atypical antipsychotics containing the benzisoxazole scaffold, such as risperidone, act as potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[8]
Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway that could be modulated by this compound if it acts as a dopamine D2 receptor antagonist.
Caption: Predicted GPCR signaling pathway for dopamine D2 receptor antagonism.
Experimental Protocols for Mechanism of Action Prediction
To experimentally validate the predicted mechanisms of action for this compound, a tiered screening approach is recommended. The following diagram outlines a general workflow for this process.
Caption: General experimental workflow for mechanism of action prediction.
A more detailed description of key experimental protocols is provided below.
1. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3. In Vitro COX Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2).
-
Methodology:
-
A commercial COX inhibitor screening assay kit is typically used.
-
The compound is pre-incubated with purified COX-1 or COX-2 enzyme.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The assay measures the amount of prostaglandin produced, often via a colorimetric or fluorometric method.
-
The inhibitory activity of the compound is calculated by comparing the enzyme activity in the presence and absence of the compound.
-
4. Radioligand Receptor Binding Assay
-
Objective: To determine the affinity of the compound for specific receptors, such as dopamine D2 or serotonin 5-HT2A receptors.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
-
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its chemical scaffold suggests a high potential for significant biological activity. The predictive framework outlined in this guide, based on the extensive pharmacology of the benzisoxazole and isoxazole families, provides a rational basis for initiating a comprehensive investigation into its therapeutic potential. Experimental validation through the suggested protocols is essential to confirm these predictions and to fully characterize the pharmacological profile of this compound.
References
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Potential activities of isoxazole derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijpsr.info [ijpsr.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Exploring the Structure-Activity Relationship of 6-Methylbenzo[d]isoxazol-3(2H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and approved drugs. The inherent rigidity and synthetic tractability of this core make it an attractive starting point for the design of novel therapeutic agents. This technical guide delves into the structure-activity relationship (SAR) of 6-Methylbenzo[d]isoxazol-3(2H)-one derivatives, a class of compounds with potential applications in oncology and other therapeutic areas. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related benzo[d]isoxazole analogs to provide a foundational understanding and guide future drug discovery efforts.
Core Structure and Numbering
The fundamental structure of this compound is depicted below, with the standard numbering system for the bicyclic ring. The primary points of diversification for SAR exploration are typically the N-2 position of the isoxazolone ring and various positions on the phenyl ring, although this guide will focus on the influence of substituents on related benzo[d]isoxazole cores to infer the potential impact on the 6-methyl scaffold.
Synthesis Strategies
The synthesis of the benzo[d]isoxazol-3(2H)-one core can be achieved through several established routes. A common approach involves the cyclization of 2-hydroxy-N-substituted benzamides or related precursors. For the specific 6-methyl analog, the synthesis would logically start from a commercially available 4-methyl-2-hydroxybenzoic acid derivative.
Below is a generalized workflow for the synthesis of N-substituted this compound derivatives.
Caption: Generalized synthetic workflow for N-substituted this compound derivatives.
Structure-Activity Relationship Insights from Analogs
The following sections summarize the SAR of related benzo[d]isoxazole derivatives, which can serve as a valuable guide for the rational design of novel this compound analogs.
Anticancer Activity of Substituted Benzo[d]isoxazole Analogs
Studies on a series of benzo[d]isoxazole derivatives have elucidated key structural features that influence their in vitro anticancer activity against various human cancer cell lines. The data presented in the table below is for a general benzo[d]isoxazole core, and the insights can be extrapolated to the 6-methyl scaffold.
| Compound ID | Core Structure | R1 | R2 | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HeLa (Cervical) |
| 1a | Benzo[d]isoxazole | H | 4-Fluorophenyl | > 100 | > 100 | > 100 |
| 1b | Benzo[d]isoxazole | H | 4-Chlorophenyl | 85.3 | 92.1 | 88.5 |
| 1c | Benzo[d]isoxazole | H | 4-Bromophenyl | 76.4 | 81.2 | 79.3 |
| 1d | Benzo[d]isoxazole | H | 4-Nitrophenyl | 45.2 | 51.7 | 48.9 |
| 2a | 6-Nitrobenzo[d]isoxazole | H | 4-Chlorophenyl | 32.1 | 38.5 | 35.7 |
| 2b | 6-Nitrobenzo[d]isoxazole | H | 4-Bromophenyl | 28.9 | 33.1 | 30.6 |
| 2c | 6-Nitrobenzo[d]isoxazole | H | 4-Nitrophenyl | 15.4 | 18.2 | 16.8 |
Key SAR Observations for Anticancer Activity:
-
Substitution on the Benzo Ring: The introduction of an electron-withdrawing nitro group at the 6-position (compounds 2a-c ) significantly enhances the anticancer activity compared to the unsubstituted analogs (compounds 1b-d ). This suggests that the 6-methyl group in the target scaffold may influence activity, potentially through electronic or steric effects.
-
Substitution on the Phenyl Ring (R2): The nature of the substituent on the phenyl ring at the 3-position plays a crucial role. A nitro group at the 4-position of the phenyl ring (compounds 1d and 2c ) consistently leads to higher potency compared to halogen substituents. The order of activity for halogens appears to be Br > Cl > F.
c-Met Kinase Inhibitory Activity of 3-Amino-benzo[d]isoxazole Derivatives
The c-Met receptor tyrosine kinase is a validated target in oncology. A series of 3-amino-benzo[d]isoxazole derivatives have been explored as c-Met inhibitors. While the core is different from this compound, the SAR at the 3-position provides valuable insights into the types of functionalities that can be tolerated and are beneficial for activity.
| Compound ID | R | c-Met IC50 (nM) |
| 8d | 2,4-dichloro-5-methoxyphenyl | 4.8 |
| 8e | 2,4-dichloro-5-ethoxyphenyl | 3.5 |
| 12 | 2,4-dichloro-5-isopropoxyphenyl | 2.1 |
| 28a | 2,4-dichloro-5-(2-methoxyethoxy)phenyl | 1.8 |
| 28b | 2,4-dichloro-5-(2-ethoxyethoxy)phenyl | 2.5 |
| 28c | 2,4-dichloro-5-(2-(dimethylamino)ethoxy)phenyl | 6.3 |
| 28d | 2,4-dichloro-5-(piperidin-4-yloxy)phenyl | 8.1 |
| 28h | 2,4-dichloro-5-(1-methylpiperidin-4-yloxy)phenyl | 2.9 |
| 28i | 2,4-dichloro-5-(azetidin-3-yloxy)phenyl | 9.7 |
Key SAR Observations for c-Met Inhibition:
-
Substitution Pattern on the Phenyl Ring: A 2,4-dichloro-5-alkoxyphenyl substitution pattern is consistently found in potent inhibitors.
-
Nature of the Alkoxy Group: Increasing the length and complexity of the alkoxy group at the 5-position of the phenyl ring generally leads to improved potency. For instance, an isopropoxy group (12 ) is more potent than an ethoxy (8e ) or methoxy (8d ) group.
-
Introduction of Ether and Amine Functionalities: The incorporation of ether linkages and basic amine functionalities in the alkoxy side chain is well-tolerated and can lead to highly potent compounds (e.g., 28a , 28h ). This suggests that exploring similar substitutions at the N-2 position of the this compound core could be a fruitful strategy.
Experimental Protocols
General Procedure for In Vitro Anticancer Activity Assay
The following is a generalized protocol for determining the in vitro anticancer activity of compounds against cell lines such as HCT-116, MCF-7, and HeLa using a sulforhodamine B (SRB) assay.
Caption: Workflow for the in vitro anticancer SRB assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is measured at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
General Procedure for c-Met Kinase Inhibition Assay
A common method for assessing c-Met kinase inhibition is through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Workflow for a c-Met TR-FRET kinase inhibition assay.
-
Compound Preparation: Test compounds are serially diluted and added to the wells of a 384-well assay plate.
-
Enzyme Addition: Recombinant c-Met enzyme is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and a biotinylated substrate (e.g., poly-GT). The plate is then incubated at room temperature.
-
Detection: The reaction is stopped, and a detection mix containing a europium-labeled anti-phosphotyrosine antibody is added.
-
Signal Reading: After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a suitable plate reader. The ratio of the emission at 665 nm (acceptor) to 615 nm (donor) is used to determine the level of kinase activity. IC50 values are calculated from the resulting dose-response curves.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound derivatives holds significant promise for the development of novel therapeutic agents. By leveraging the SAR insights from related benzo[d]isoxazole analogs, researchers can strategically design and synthesize new compounds with enhanced potency and selectivity. The information presented in this guide suggests that modifications at the N-2 position and further substitution on the phenyl ring are key areas for optimization. Future work should focus on synthesizing a focused library of this compound derivatives and evaluating them in relevant biological assays to establish a direct and comprehensive SAR for this specific scaffold. The experimental protocols and workflows provided herein offer a solid foundation for such investigations.
Methodological & Application
Synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for analogous benzisoxazolone derivatives.
Introduction
This compound belongs to the benzisoxazolone class of heterocyclic compounds. These scaffolds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. This protocol outlines a reliable synthetic route starting from readily available commercial reagents.
Overall Reaction Scheme
The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxy-5-methylbenzamide. The first step involves the formation of a hydroxamic acid, which then undergoes cyclization to yield the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
| Parameter | Step 1: Hydroxamic Acid Formation | Step 2: Cyclization |
| Starting Material | 2-Hydroxy-5-methylbenzamide | N,2-Dihydroxy-5-methylbenzamide |
| Key Reagents | Hydroxylamine hydrochloride, NaOH | Thionyl chloride, Triethylamine |
| Solvent | Ethanol/Water | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 70-85% | 60-75% |
| Purification Method | Recrystallization | Column Chromatography |
| Final Product Form | Crystalline Solid | Crystalline Solid |
Experimental Protocols
Step 1: Synthesis of N,2-Dihydroxy-5-methylbenzamide
Materials:
-
2-Hydroxy-5-methylbenzamide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzamide (1.0 equivalent) in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 2-hydroxy-5-methylbenzamide at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure N,2-dihydroxy-5-methylbenzamide as a crystalline solid.
Step 2: Synthesis of this compound
Materials:
-
N,2-Dihydroxy-5-methylbenzamide
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of N,2-dihydroxy-5-methylbenzamide (1.0 equivalent) in anhydrous THF under an inert atmosphere, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory reagent and should be handled with extreme care.
-
Triethylamine is a flammable and corrosive liquid.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Application Notes & Protocols for the Quantification of 6-Methylbenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 6-Methylbenzo[d]isoxazol-3(2H)-one in both biological matrices and pharmaceutical formulations. The methodologies are based on established analytical techniques for structurally similar isoxazole derivatives and are intended to serve as a comprehensive guide for assay development and validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.
Principle
The method utilizes reverse-phase high-performance liquid chromatography (HPLC) to separate this compound from potential impurities and excipients. Quantification is achieved by measuring the ultraviolet (UV) absorbance of the analyte at its wavelength of maximum absorbance (λmax) and comparing it to a standard calibration curve.
Experimental Protocol
1.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (e.g., 254 nm) |
| Run Time | 10 minutes |
1.2.2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2.3. Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.2.4. Calibration and Quantification
-
Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low | 5 | 1.8 | 2.5 | 101.2 |
| Medium | 25 | 1.2 | 1.9 | 99.5 |
| High | 75 | 0.9 | 1.5 | 100.8 |
Workflow Diagram
Application Notes and Protocols for the Spectral Analysis of 6-Methylbenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-Methylbenzo[d]isoxazol-3(2H)-one. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this note presents predicted NMR data based on the analysis of structurally similar compounds. The provided experimental protocols offer a standardized methodology for acquiring high-quality NMR spectra for this class of molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzisoxazole core in various biologically active molecules.[1][2][3] Accurate structural elucidation is paramount in the synthesis and characterization of novel derivatives. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures.[4] This application note serves as a practical guide for researchers engaged in the synthesis and analysis of this compound and related analogs.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of analogous substituted benzisoxazole and isoxazole derivatives.[5][6][7] The numbering convention used for the assignments is depicted in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.6 - 7.8 | d | 8.0 - 8.5 |
| H5 | 7.1 - 7.3 | dd | 8.0 - 8.5, ~1.5 |
| H7 | 7.4 - 7.6 | s | - |
| NH | 9.0 - 11.0 | br s | - |
| CH₃ | 2.3 - 2.5 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 165 - 170 |
| C3a | 115 - 120 |
| C4 | 125 - 130 |
| C5 | 120 - 125 |
| C6 | 135 - 140 |
| C7 | 110 - 115 |
| C7a | 150 - 155 |
| CH₃ | 20 - 25 |
Experimental Protocol: NMR Spectroscopy
This section details a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆ (or CDCl₃)
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆ (or CDCl₃)
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Temperature: 298 K
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Workflow for NMR Spectral Analysis
The following diagram illustrates the general workflow for the NMR spectral analysis of a synthesized compound like this compound.
Caption: A generalized workflow for the NMR spectral analysis of synthesized organic compounds.
Conclusion
This application note provides predicted ¹H and ¹³C NMR data for this compound, along with a comprehensive experimental protocol for spectral acquisition and a logical workflow for analysis. While the presented spectral data are predictive, they offer a valuable reference for researchers working with this and structurally related compounds. The detailed methodologies are intended to ensure the collection of high-quality, reproducible NMR data, which is crucial for the unambiguous structural confirmation in synthetic and medicinal chemistry research.
References
- 1. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. ossila.com [ossila.com]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 6. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays Using 6-Methylbenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 6-Methylbenzo[d]isoxazol-3(2H)-one. While the isoxazole scaffold is a known pharmacophore in various therapeutic agents, including antimicrobials, specific data on the antimicrobial activity of this compound is not extensively available in published literature.[1][2] Therefore, this document outlines standardized protocols for determining its efficacy against a panel of clinically relevant microorganisms. The presented quantitative data is illustrative and should be replaced with experimental findings.
Introduction
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial and antifungal properties.[3][4][5] The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities. This compound, a member of the benzisoxazole family, warrants investigation to determine its potential as a novel antimicrobial agent. These protocols are based on established methods for antimicrobial susceptibility testing (AST) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Data Presentation
Quantitative data from antimicrobial assays should be systematically recorded to allow for clear interpretation and comparison. The following tables provide a template for presenting results from Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Disk Diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | [Insert Data] |
| Bacillus subtilis | ATCC 6633 | [Insert Data] |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] |
| Fungi | ||
| Candida albicans | ATCC 10231 | [Insert Data] |
| Aspergillus niger | ATCC 16404 | [Insert Data] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MBC/MFC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | [Insert Data] |
| Bacillus subtilis | ATCC 6633 | [Insert Data] |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] |
| Fungi | ||
| Candida albicans | ATCC 10231 | [Insert Data] |
| Aspergillus niger | ATCC 16404 | [Insert Data] |
Table 3: Zone of Inhibition for this compound
| Test Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 30 | [Insert Data] |
| Bacillus subtilis | ATCC 6633 | 30 | [Insert Data] |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 30 | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | 30 | [Insert Data] |
| Fungi | |||
| Candida albicans | ATCC 10231 | 30 | [Insert Data] |
| Aspergillus niger | ATCC 16404 | 30 | [Insert Data] |
Experimental Protocols
The following are detailed protocols for conducting antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inocula (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Plate Preparation: Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 10 µL of the diluted inoculum to each well, excluding the negative control (broth only).
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) for each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC assay
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates
-
Sterile micropipette tips
-
Incubator
Protocol:
-
Subculturing: From each well in the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Agar Disk Diffusion Assay
This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile cotton swabs
-
Standardized microbial inocula (0.5 McFarland standard)
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Positive control disks (e.g., Ciprofloxacin, Amphotericin B)
-
Incubator
Protocol:
-
Plate Preparation: Prepare MHA or SDA plates.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate in three directions.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the surface of the inoculated agar.
-
Controls: Place a positive control disk and a blank disk (impregnated with the solvent used to dissolve the compound) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Proposed Mechanism of Action (Hypothetical)
The antimicrobial mechanism of action for isoxazole derivatives can vary depending on their specific structure. Some proposed mechanisms for related compounds include the inhibition of essential enzymes involved in microbial cell wall synthesis, protein synthesis, or DNA replication. For this compound, a potential mechanism could involve the disruption of bacterial cell membrane integrity or the inhibition of key metabolic pathways. Further studies, such as enzyme inhibition assays or transcriptomic analysis, would be required to elucidate the precise mechanism.
References
- 1. scielo.br [scielo.br]
- 2. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application of 6-Methylbenzo[d]isoxazol-3(2H)-one Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Methylbenzo[d]isoxazol-3(2H)-one derivatives in cancer cell line research. While data on the specific parent compound is limited, this report focuses on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine and N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, which have been identified as potent inhibitors of bromodomains, specifically TRIM24 and BRD4, respectively. These proteins are crucial regulators of gene expression and are implicated in the progression of various cancers.
Application Notes
Compound Class: Benzo[d]isoxazole derivatives
Mechanism of Action: Derivatives of this compound have been shown to function as epigenetic modulators. Specifically, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives act as potent and selective inhibitors of the TRIM24 (Tripartite Motif-Containing Protein 24) bromodomain. TRIM24 is a transcriptional co-regulator that plays a significant role in the development and progression of several cancers, including breast and prostate cancer, by interacting with key proteins such as p53 and the estrogen receptor.
Similarly, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been identified as inhibitors of BRD4 (Bromodomain-containing protein 4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a critical reader of acetylated histones and regulates the transcription of key oncogenes like c-Myc. Inhibition of BRD4 has emerged as a promising therapeutic strategy for various hematological malignancies and solid tumors.
Anticancer Activity: The inhibition of TRIM24 and BRD4 by these benzo[d]isoxazole derivatives leads to the suppression of oncogenic gene expression, resulting in anti-proliferative effects in cancer cells. Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in susceptible cancer cell lines.
Data Presentation
The following table summarizes the in vitro anticancer activity of representative N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives against the MV4-11 acute myeloid leukemia cell line.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 11h | MV4-11 | Proliferation | 0.78 | [1][2] |
| 11r | MV4-11 | Proliferation | 0.87 | [1][2] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzo[d]isoxazole derivative in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound derivatives on the expression of target proteins (e.g., c-Myc for BRD4 inhibitors).
Materials:
-
Cancer cells treated with the benzo[d]isoxazole derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-TRIM24, anti-BRD4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the desired concentrations of the benzo[d]isoxazole derivative for the specified time.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities relative to the loading control.
-
Visualizations
References
- 1. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing MAO Inhibition by 6-Methylbenzo[d]isoxazol-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][3] Due to their critical role in regulating neurotransmitter levels, MAOs are significant targets for therapeutic intervention in neurological and psychiatric disorders such as depression and Parkinson's disease.[1][2][4] This document provides a detailed protocol for evaluating the inhibitory potential of the novel compound, 6-Methylbenzo[d]isoxazol-3(2H)-one, against both MAO-A and MAO-B isoforms.
The protocol described herein is a fluorometric assay, a widely used method for its sensitivity and suitability for high-throughput screening.[5][6][7] This assay utilizes kynuramine, a non-fluorescent substrate that is converted by MAO into the highly fluorescent product, 4-hydroxyquinoline.[1][5] The rate of 4-hydroxyquinoline formation is directly proportional to MAO activity, and a decrease in its fluorescence upon addition of an inhibitor indicates the potency of the test compound.
Signaling Pathway of Monoamine Oxidase
Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in the catabolism of monoamine neurotransmitters.[1][3] The enzymatic reaction involves the oxidative deamination of the monoamine substrate, which produces an aldehyde, ammonia, and hydrogen peroxide. This process is critical for maintaining the appropriate balance of neurotransmitters in the synaptic cleft and within neurons.
Caption: Monoamine Oxidase (MAO) signaling pathway and the point of inhibition.
Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cell expression systems).[5]
-
Test Compound: this compound.
-
Positive Controls:
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4).[5]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Microplates: 96-well or 384-well solid white or black flat-bottom plates.[5]
-
Instrumentation: Fluorescence microplate reader with excitation at ~310-320 nm and emission at ~380-400 nm for 4-hydroxyquinoline detection, or excitation at ~530-535 nm and emission at ~585-590 nm for H2O2 detection-based assays.[4][5][8]
Experimental Workflow
The following diagram illustrates the general workflow for the MAO inhibition assay.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols for the Development of 6-Methylbenzo[d]isoxazol-3(2H)-one Based Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The 6-Methylbenzo[d]isoxazol-3(2H)-one core represents a key starting point for the development of novel chemical probes to investigate biological pathways and identify new therapeutic targets. Recent advancements have highlighted the utility of the isoxazole moiety as a native photo-cross-linker, minimizing structural perturbations to a parent molecule while enabling covalent target engagement upon photoactivation.[4][5][6] This characteristic is particularly advantageous for target identification and validation studies.
These application notes provide a comprehensive guide to the conceptualization, synthesis, and application of chemical probes derived from the this compound scaffold. The protocols outlined below are based on established methodologies for the functionalization of isoxazole-containing molecules and their application in chemical biology and drug discovery.[7][8]
I. Design and Synthesis of this compound Based Chemical Probes
The development of a chemical probe from the this compound scaffold typically involves the introduction of a linker arm and a reporter or reactive group. The selection of these components is dictated by the intended application of the probe.
A. Probe Design Strategy
A typical chemical probe consists of three key components:
-
Pharmacophore: The this compound core, which provides the binding affinity and selectivity for the target protein(s).
-
Linker: A flexible chain that spatially separates the pharmacophore from the reporter/reactive group to minimize steric hindrance and maintain target binding.
-
Reporter/Reactive Group: A functional moiety for detection or covalent modification of the target. Common reporter groups include fluorophores (e.g., fluorescein, rhodamine) for imaging applications and biotin for affinity purification.[9] Reactive groups can include photo-activatable cross-linkers (e.g., diazirines, benzophenones) or electrophilic warheads for covalent target modification. The isoxazole ring itself can also serve as an intrinsic photo-cross-linker.[4][6]
B. General Synthetic Scheme
The synthesis of a functionalized this compound probe would involve the initial synthesis of the core scaffold followed by the attachment of a linker and the desired reporter or reactive group. The specific synthetic route would depend on the desired attachment point on the scaffold.
Caption: A generalized workflow for the synthesis of a this compound based chemical probe.
II. Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and application of chemical probes based on the this compound scaffold.
A. Protocol 1: Synthesis of a Biotinylated Affinity Probe
This protocol describes a general method for the synthesis of a biotinylated derivative of this compound for use in affinity-based protein profiling.
Materials:
-
This compound
-
Linker with a terminal amine (e.g., a short polyethylene glycol chain)
-
Biotin-NHS ester
-
Appropriate solvents (e.g., DMF, DMSO)
-
Bases (e.g., triethylamine, DIPEA)
-
Reagents for N-alkylation (e.g., an alkyl halide)
-
Standard laboratory glassware and purification equipment (HPLC, TLC)
Procedure:
-
N-Alkylation of the Scaffold: React this compound with an appropriate alkyl halide containing a protected amine or a functional group suitable for click chemistry to introduce the linker.
-
Deprotection: If a protected amine was used, deprotect it to reveal the free amine.
-
Biotinylation: React the amine-functionalized scaffold with Biotin-NHS ester in the presence of a base to form the final biotinylated probe.[9]
-
Purification: Purify the final product using reverse-phase HPLC and characterize by mass spectrometry and NMR.
B. Protocol 2: Photoaffinity Labeling and Target Identification
This protocol outlines the use of an isoxazole-based probe as an intrinsic photo-cross-linker for target identification in a cellular context.[4][6]
Materials:
-
This compound based probe (with a reporter tag like biotin for downstream enrichment)
-
Cultured cells of interest
-
UV light source (e.g., 365 nm)
-
Cell lysis buffer
-
Streptavidin beads
-
Reagents for proteomics sample preparation (e.g., trypsin, iodoacetamide)
-
Mass spectrometer
Procedure:
-
Probe Incubation: Treat cultured cells with the chemical probe at various concentrations and for different durations to determine optimal labeling conditions.
-
Photo-cross-linking: Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target protein(s).[4]
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.
-
Enrichment of Labeled Proteins: Use streptavidin beads to pull down the biotinylated probe-protein complexes.
-
On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform on-bead tryptic digestion.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
Caption: A schematic workflow for target identification using a photoaffinity probe.
III. Data Presentation
Quantitative data from experiments with these probes should be summarized in tables for clear comparison.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | Target/Assay | IC50 (µM) | Binding Affinity (Kd, µM) | Cell Line |
| Probe-1 (Fluorescent) | Kinase X | 0.5 | 0.1 | HeLa |
| Probe-2 (Biotinylated) | Kinase X | 0.7 | 0.15 | HeLa |
| Parent Compound | Kinase X | 0.2 | 0.05 | HeLa |
| Probe-3 (Photo-reactive) | GPCR Y | 1.2 | 0.3 | HEK293 |
| Parent Compound | GPCR Y | 0.8 | 0.1 | HEK293 |
This table presents hypothetical data for illustrative purposes.
IV. Signaling Pathway Analysis
Chemical probes developed from the this compound scaffold can be used to investigate various signaling pathways, given the known broad biological activities of isoxazoles.[10] For example, a probe targeting a specific kinase could be used to delineate its role in a cancer-related signaling cascade.
Caption: A hypothetical signaling pathway that could be investigated using a this compound based kinase inhibitor probe.
Conclusion
The this compound scaffold presents a valuable starting point for the design and synthesis of innovative chemical probes. By leveraging the intrinsic photochemical properties of the isoxazole ring and established bioconjugation techniques, researchers can develop powerful tools for target identification, validation, and the elucidation of complex biological pathways. The protocols and conceptual frameworks provided herein offer a solid foundation for initiating such drug discovery and chemical biology programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Methylbenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential techniques for the derivatization of 6-Methylbenzo[d]isoxazol-3(2H)-one. While direct experimental data for this specific molecule is limited in the reviewed literature, the following protocols are based on established methods for the derivatization of the parent benzo[d]isoxazol-3(2H)-one and related isoxazole structures. These methodologies offer a strong starting point for the synthesis of novel derivatives for applications in medicinal chemistry and drug discovery.
The core structure of this compound features a reactive N-H group within the isoxazolone ring, which is the primary site for derivatization. Additionally, the benzene ring can be subject to electrophilic substitution, with the existing methyl group influencing the position of new substituents.
Key Derivatization Strategies
The primary approaches for derivatizing this compound include:
-
N-Alkylation: Introduction of alkyl groups at the nitrogen atom.
-
N-Acylation: Introduction of acyl groups at the nitrogen atom.
-
Electrophilic Aromatic Substitution: Functionalization of the benzene ring.
-
Oxidation: Conversion of the isoxazolone to its corresponding 1-oxide or 1,1-dioxide derivatives.
N-Alkylation
N-alkylation is a fundamental method to introduce a wide variety of substituents at the nitrogen atom of the isoxazolone ring, significantly impacting the molecule's physicochemical and biological properties.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (10 mL), add a base (1.2 mmol). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (1.1 mmol), such as an alkyl halide (e.g., propargyl bromide, benzyl bromide).
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Illustrative Data for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propargyl bromide | K₂CO₃ | DMF | 60 | 4 | 90 |
| 2 | Benzyl bromide | NaH | Acetonitrile | 50 | 6 | 85 |
| 3 | Ethyl iodide | Cs₂CO₃ | DMF | 70 | 3 | 92 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on similar reactions reported for related compounds.
Reaction Pathway for N-Alkylation
Caption: N-Alkylation of this compound.
Oxidation
Oxidation of the sulfur-analogous benzo[d]isothiazol-3(2H)-ones is a well-established method to produce the corresponding 1-oxide and 1,1-dioxide (saccharin) derivatives, which often exhibit distinct biological activities.[1][2][3] A similar oxidation can be envisioned for the isoxazolone core, potentially leading to novel N-oxide derivatives.
Experimental Protocol: Selective Oxidation
-
Reaction Setup: Dissolve this compound (0.2 mmol) in a mixture of water and DMF (9:1 v/v, 2.0 mL) in a round-bottom flask.
-
Addition of Oxidant: Add an oxidant like Selectfluor (0.2 mmol) to the solution at room temperature (25 °C).
-
Reaction Monitoring: Stir the reaction mixture in the open air for 1 hour, monitoring the progress by TLC.
-
Work-up: Upon completion, add ethyl acetate (5 mL). Wash the organic phase with water (2 x 5 mL) and then with brine (5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under vacuum to obtain the product.[1]
Illustrative Data for Oxidation
| Entry | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Selectfluor | H₂O/DMF (9:1) | 25 | 1 | 1-Oxide | 95 |
| 2 | m-CPBA | CH₂Cl₂ | 0 to rt | 3 | 1-Oxide | 88 |
Note: The data presented in this table is hypothetical and based on oxidation reactions of benzo[d]isothiazol-3(2H)-ones.[1]
Reaction Pathway for Oxidation
Caption: Oxidation of this compound.
1,3-Dipolar Cycloaddition
For N-alkynylated derivatives, such as the N-propargyl derivative, intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated in situ can lead to the formation of complex fused heterocyclic systems.[4]
Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition (INOC)
This protocol assumes the prior synthesis of an N-alkenylated or N-alkynylated precursor with a group that can be converted to a nitrile oxide. For instance, an aldoxime precursor.
-
Precursor Synthesis: Synthesize the precursor, for example, 1-(prop-2-yn-1-yl)-6-methylbenzo[d]isoxazol-3(2H)-one-2-aldoxime, through standard methods.
-
Cycloaddition Reaction: Dissolve the aldoxime precursor (1.0 eq.) in a biphasic mixture of dichloromethane (DCM) and aqueous sodium hypochlorite (bleach) at 0 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting tetracyclic product by flash chromatography.[4]
Illustrative Data for INOC
| Entry | Precursor | Reagent | Solvent | Yield (%) |
| 1 | N-propargyl aldoxime | NaOCl | DCM/H₂O | 97 |
Note: The data presented in this table is hypothetical and based on a similar reaction with a benzimidazole core.[4]
Experimental Workflow for INOC
Caption: Workflow for Intramolecular Nitrile Oxide Cycloaddition.
Conclusion
The derivatization of this compound offers a promising avenue for the development of novel compounds with potential therapeutic applications. The protocols outlined above for N-alkylation, oxidation, and cycloaddition provide a solid foundation for researchers to explore the chemical space around this scaffold. Careful optimization of reaction conditions and thorough characterization of the resulting products will be crucial for success in synthesizing and identifying new biologically active molecules.
References
Application Note: In Vitro Assay for Determining Cyclooxygenase-2 (COX-2) Inhibitory Activity of 6-Methylbenzo[d]isoxazol-3(2H)-one
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostanoids such as prostaglandins.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological processes like protecting the gastric mucosa. In contrast, COX-2 is typically not expressed under normal conditions but is induced by inflammatory stimuli, leading to elevated levels during inflammation.[1][2][3] The inhibition of COX-2 is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) to alleviate pain and inflammation.[1][2]
The isoxazole structural motif is found in a number of compounds that have demonstrated anti-inflammatory properties, including some selective COX-2 inhibitors.[4][5] Given this precedent, 6-Methylbenzo[d]isoxazol-3(2H)-one, which features a benzo-fused isoxazole core, is a candidate for investigation as a potential COX-2 inhibitor. This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on human recombinant COX-2.
Principle of the Assay
This assay measures the peroxidase activity of the COX-2 enzyme. The COX component of the enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). Subsequently, the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a sensitive fluorescent probe that reacts with the intermediate PGG2 to produce a highly fluorescent product.[1][6] The rate of fluorescence increase is directly proportional to the COX-2 activity. In the presence of an inhibitor like this compound, the production of PGG2 is reduced, leading to a decrease in the rate of fluorescence generation. The potency of the inhibitor is quantified by determining the concentration required to inhibit 50% of the enzyme activity (IC50).
Experimental Protocols
1. Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Sodium Hydroxide (NaOH)
-
Celecoxib (Positive Control Inhibitor)
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (100%)
-
Purified Water
-
96-well white opaque flat-bottom plates
-
Fluorescence microplate reader with excitation at 535 nm and emission at 587 nm
-
Multi-channel pipette
2. Reagent Preparation
-
COX Assay Buffer: Prepare according to the supplier's instructions. Keep on ice.
-
Human Recombinant COX-2: Reconstitute the lyophilized enzyme with 110 µL of purified water. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2] When in use, keep the enzyme solution on ice.
-
COX Probe: The probe is typically supplied in DMSO. Warm to room temperature before use.
-
COX Cofactor: Dilute the cofactor solution 1:200 with COX Assay Buffer immediately before use. Do not store the diluted solution.[1]
-
Arachidonic Acid (Substrate Solution):
-
Reconstitute the vial of arachidonic acid with 55 µL of 100% ethanol and vortex.[1]
-
Immediately before initiating the reaction, mix 5 µL of the reconstituted arachidonic acid with 5 µL of NaOH, and vortex briefly.
-
Further dilute this mixture by adding 90 µL of purified water and vortex.[1] This is the final substrate solution.
-
-
Test Compound (this compound):
-
Prepare a 10 mM stock solution in DMSO.
-
Perform serial dilutions of the stock solution in COX Assay Buffer to achieve a range of desired test concentrations (e.g., 0.1 nM to 100 µM). The final concentration in the assay will be 1/10th of these prepared concentrations.
-
-
Positive Control (Celecoxib):
-
Prepare a stock solution in DMSO.
-
Dilute the stock solution with COX Assay Buffer to a concentration of 10 µM. This will serve as the 10x inhibitor control solution.
-
3. Assay Procedure
-
Plate Setup: Prepare a 96-well white opaque plate. Designate wells for:
-
Enzyme Control (EC) - no inhibitor
-
Inhibitor Control (IC) - with Celecoxib
-
Test Compound (S) - with various concentrations of this compound
-
Blank - no enzyme (for background fluorescence)
-
-
Reaction Mix Preparation: Prepare a master mix of the reaction components for the number of assays to be performed. For each well, combine the following:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL Diluted COX Cofactor
-
2 µL Reconstituted COX-2 Enzyme Mix gently and add 80 µL of this Reaction Mix to each well (except the Blank wells). For the Blank wells, prepare a similar mix but substitute the enzyme with COX Assay Buffer.
-
-
Inhibitor Addition:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the 10 µM Celecoxib solution.
-
Test Compound (S): Add 10 µL of each diluted concentration of this compound.
-
Blank: Add 10 µL of COX Assay Buffer.
-
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Using a multi-channel pipette, add 10 µL of the prepared Arachidonic Acid substrate solution to all wells to start the reaction.[1]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) in kinetic mode at 25°C for 5 to 10 minutes, taking readings every 30-60 seconds.[1]
4. Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of reaction by choosing two time points (T1 and T2) within the linear portion of the kinetic curve and calculate the change in fluorescence (RFU2 - RFU1) over the change in time (T2 - T1). The resulting value is the reaction rate (V) in RFU/min.
-
Calculate the Percentage of Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (V_EC - V_S) / V_EC ] * 100
Where:
-
V_EC = Rate of the Enzyme Control
-
V_S = Rate of the Sample with the test compound
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.
Data Presentation
The results of the COX-2 inhibition assay for this compound should be summarized in a clear and structured table.
Table 1: COX-2 Inhibitory Activity of this compound
| Compound | Test Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Celecoxib (Positive Control) | 1 | ~0.45 |
Mandatory Visualizations
COX-2 Signaling Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
optimizing reaction yield for 6-Methylbenzo[d]isoxazol-3(2H)-one synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical approach involves the intramolecular cyclization of a suitable precursor. A prevalent strategy starts from readily available substituted nitroaromatics. This typically involves the formation of an N-hydroxy benzamide intermediate, followed by a reductive cyclization step to form the benzisoxazolone ring. An alternative pathway is the cyclization of N,2-dihydroxybenzamides, often using a dehydrating agent like thionyl chloride.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: A logical starting material is 4-Methyl-2-nitrobenzoic acid. This compound contains the necessary carbon skeleton and functional groups that can be converted through a series of steps into the target molecule. The synthesis proceeds by first forming an N-hydroxy benzamide and then reducing the nitro group to facilitate cyclization.
Q3: What is the general reaction mechanism?
A3: The key mechanistic step is the intramolecular nucleophilic attack to form the N-O bond of the isoxazole ring. In the reductive cyclization pathway, the nitro group of N-hydroxy-4-methyl-2-nitrobenzamide is reduced to a hydroxylamine. This intermediate then undergoes a base- or acid-mediated cyclization, where the hydroxylamine nitrogen attacks the amide carbonyl carbon, leading to the formation of the five-membered ring and elimination of water.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of Final Product
| Possible Cause | Recommended Solution |
| Incomplete formation of N-hydroxy-4-methyl-2-nitrobenzamide intermediate. | Ensure the carboxylic acid (4-methyl-2-nitrobenzoic acid) is properly activated. Using 1,1'-carbonyldiimidazole (CDI) or converting to the acid chloride can improve coupling efficiency with hydroxylamine. Verify the quality and stoichiometry of the coupling reagents.[3] |
| Inefficient reduction of the nitro group. | The choice of reducing agent is critical. Catalytic hydrogenation (e.g., with Pd/C) is effective but may lead to over-reduction. Milder, more selective reagents like hydrazine with a Rh/C catalyst can effectively form the intermediate hydroxylamine needed for cyclization.[2] |
| Failure of the final cyclization step. | The cyclization of the 2-hydroxylamino-N-hydroxy-4-methylbenzamide intermediate can be sensitive to pH. Base-mediated cyclization (e.g., using NaOH or K₂CO₃) is commonly employed. Ensure reaction conditions are anhydrous if using dehydrating agents like thionyl chloride. The intermediate cyclic O-acyl N-aryl hydroxylamines can be unstable, so prompt work-up is recommended.[1][2] |
| Degradation of starting material or product. | Benzisoxazolone rings can be susceptible to decomposition under harsh acidic or basic conditions, or at high temperatures. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times. Use moderate temperatures and ensure proper quenching and work-up procedures. |
Problem 2: Significant Byproduct Formation
| Possible Cause | Recommended Solution |
| Over-reduction of the nitro group. | Using strong reducing agents like LiAlH₄ or excessive hydrogenation can reduce the nitro group completely to an amine and potentially reduce the amide carbonyl as well. This leads to undesired side products. Employ controlled reduction conditions or selective reagents.[2] |
| Formation of azo or azoxy compounds. | During nitro group reduction, dimerization can occur, leading to azo/azoxy byproducts. This can be minimized by ensuring efficient mixing and avoiding high concentrations of the nitro compound during the reduction process. |
| Intermolecular side reactions. | If the cyclization precursor is not sufficiently dilute, intermolecular condensation may compete with the desired intramolecular cyclization. Running the cyclization step at a lower concentration can favor the formation of the desired monomeric product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) can improve separation. If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[4] |
| Product is an oil or difficult to crystallize. | If the product is a persistent oil, try trituration with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a previously obtained crystal can also initiate crystallization. |
| Product instability on silica gel. | The lactam-like structure of the product could be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina for chromatography. Alternatively, purification via recrystallization avoids this issue entirely. |
Data Presentation
The following table summarizes reaction conditions for the synthesis of various substituted benzisoxazolone precursors, which can serve as a starting point for optimizing the synthesis of the 6-methyl derivative.
| Entry | Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Methyl 2-nitrobenzoate | 1. Hydrazine, Rh/C, THF/H₂O, 65 °C 2. 1M NaOH | 2,1-Benzisoxazol-3(1H)-one | - | [2] |
| 2 | N,2-Dihydroxybenzamide | Thionyl chloride, THF, TEA, 1,4-Dioxane, <5 °C | Benzo[d]isoxazol-3[2H]-one | - | [1] |
| 3 | 4-Nitrobenzoic acid | CDI, Hydroxylamine HCl, DMF, 20h | N-hydroxy-4-nitrobenzamide | 70% | [3] |
| 4 | Substituted Methyl 2-nitrobenzoates | 1. Hydrazine, Rh/C 2. K₂CO₃, Alkyl Halide 3. LAH, TMSCl | N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | 38-81% (over 3 steps) | [2] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on common synthetic strategies for analogous compounds.[2][3]
Step 1: Synthesis of N-hydroxy-4-methyl-2-nitrobenzamide
-
Reaction Setup: To a solution of 4-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.0 eq) portion-wise at room temperature.
-
Activation: Stir the mixture for 2 hours to allow for the formation of the acylimidazolide intermediate.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (2.0 eq) in one portion and stir the mixture for an additional 18-24 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the N-hydroxy-4-methyl-2-nitrobenzamide.
Step 2: Reductive Cyclization to this compound
-
Reaction Setup: Dissolve the N-hydroxy-4-methyl-2-nitrobenzamide (1.0 eq) in a mixture of THF and water. Add Rhodium on carbon (5 wt. %) as the catalyst.
-
Reduction: Heat the mixture to 65 °C and add hydrazine hydrate (3.0-5.0 eq) dropwise over 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: Cool the reaction mixture, filter off the catalyst through celite, and wash with THF. Add 1M aqueous NaOH to the filtrate and stir vigorously for 1-2 hours to induce cyclization.
-
Work-up: Acidify the mixture with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
troubleshooting side reactions in 6-Methylbenzo[d]isoxazol-3(2H)-one synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and established method for the synthesis of benzo[d]isoxazol-3(2H)-ones involves the intramolecular cyclization of an N-hydroxy-2-hydroxybenzamide precursor. For this compound, this would typically involve the synthesis of N-hydroxy-2-hydroxy-5-methylbenzamide, followed by a cyclization step, often promoted by a dehydrating agent or by forming a leaving group on the hydroxylamine oxygen.
Q2: What are the critical parameters to control during the cyclization step?
The critical parameters for a successful cyclization include reaction temperature, the choice and stoichiometry of the cyclizing agent (e.g., thionyl chloride, a carbodiimide, or a phosphonium-based reagent), and reaction time. Overly harsh conditions can lead to decomposition or the formation of undesired side products. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the expected physical properties and spectral data for the final product?
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring (with splitting patterns indicative of the substitution), a peak for the methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (including the quaternary carbons of the isoxazole ring), and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond (around 3100-3300 cm⁻¹), the carbonyl group (C=O) (around 1650-1700 cm⁻¹), and C=C bonds of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₈H₇NO₂).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete formation of the N-hydroxy-2-hydroxy-5-methylbenzamide precursor. | Verify the successful synthesis and purity of the starting material before proceeding to the cyclization step. |
| Ineffective cyclizing agent. | Ensure the cyclizing agent is fresh and used in the correct stoichiometric amount. Consider screening alternative cyclizing agents. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring for product formation and decomposition. | |
| Formation of a Major Side Product | Dimerization of the nitrile oxide intermediate if the synthesis proceeds via this route.[1] | If using a nitrile oxide pathway, ensure slow addition of the precursor to maintain a low concentration of the reactive intermediate.[1] |
| Formation of an azoxy species from the hydroxylamine precursor.[2] | This can occur during the reduction of a nitro group to a hydroxylamine. Ensure complete and clean conversion to the hydroxylamine before cyclization.[2] | |
| Rearrangement of the isoxazolone ring. | Isoxazole rings can sometimes undergo rearrangement under harsh acidic or basic conditions. Ensure the workup and purification steps are performed under neutral or mildly acidic/basic conditions. | |
| Difficulty in Product Purification | Product is co-eluting with starting material or a side product. | Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. Consider recrystallization from a suitable solvent system. |
| Product is unstable on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or opt for non-chromatographic purification methods like recrystallization or distillation if applicable. |
Experimental Protocols
Protocol 1: Synthesis of N-hydroxy-2-hydroxy-5-methylbenzamide (Precursor)
-
Reaction Setup: To a solution of 2-hydroxy-5-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Cyclization to this compound
-
Reaction Setup: Dissolve the N-hydroxy-2-hydroxy-5-methylbenzamide (1 equivalent) in an anhydrous, inert solvent such as dichloromethane or chloroform.
-
Addition of Cyclizing Agent: Cool the solution to 0 °C and slowly add a cyclizing agent like thionyl chloride (1.1 equivalents) or a similar dehydrating agent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: 6-Methylbenzo[d]isoxazol-3(2H)-one Purification
Welcome to the technical support center for the purification of 6-Methylbenzo[d]isoxazol-3(2H)-one. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. How can I purify it?
A1: A dark, oily crude product often indicates the presence of polymeric impurities or colored byproducts from the synthesis. It is recommended to first attempt a primary purification step to remove the bulk of these impurities. This can be achieved by dissolving the crude material in a suitable solvent like dichloromethane or ethyl acetate and filtering it through a plug of silica gel. If the product is still impure, column chromatography is the next recommended step.
Q2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate suggests a mixture of the desired product, unreacted starting materials, and potential side products. Common impurities in the synthesis of benzisoxazolone derivatives can include:
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Unreacted starting materials: Depending on the synthetic route, these could be substituted 2-hydroxybenzonitriles or related precursors.
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Over-reduction products: If a reduction step is involved in the synthesis, the nitro group might be fully reduced to an amine, leading to aniline derivatives as impurities.[1]
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Dimerization products: Under certain reaction conditions, intermediates can dimerize, forming larger, often less soluble, byproducts.[1]
-
Ring-opened byproducts: The isoxazolone ring can be sensitive to certain nucleophiles or harsh pH conditions, leading to ring-opened species.
To identify the spots, you can run co-spots with your starting materials. Characterization of the isolated impurities by NMR or mass spectrometry can help in optimizing the reaction to minimize their formation.
Q3: My compound is streaking on the TLC plate and eluting as a broad band during column chromatography. What can I do?
A3: Streaking on TLC and broad bands in column chromatography are often indicative of compound instability on silica gel or poor solubility in the eluent. Here are some troubleshooting steps:
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Assess Silica Gel Stability: To check if your compound is degrading on silica gel, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If new spots appear, your compound is likely unstable on silica.
-
Deactivate Silica Gel: If instability is confirmed, you can deactivate the silica gel by treating it with a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) in your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
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Optimize Solvent System: Ensure your chosen solvent system fully solubilizes your compound. A small amount of a more polar solvent in your eluent can sometimes improve peak shape.
Q4: I have a close-running impurity that is difficult to separate by column chromatography. What are my options?
A4: Separating close-running impurities can be challenging. Here are a few strategies to improve separation:
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Fine-tune the Eluent: Small adjustments to the polarity of your eluent can significantly impact separation. Try varying the ratio of your solvents in small increments.
-
Change the Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might resolve the impurities.
-
Recrystallization: If the crude product is solid and of reasonable purity (>90%), recrystallization can be a highly effective method for removing minor, close-running impurities.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for developing a column chromatography method for this compound?
A1: A good starting point for developing a column chromatography method is to use silica gel as the stationary phase and a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the elution with TLC. The goal is to find a solvent system that gives your product an Rf value of around 0.3 on the TLC plate for optimal separation.
Q2: Can I purify this compound by recrystallization? What solvents should I try?
A2: Yes, if the crude product is a solid, recrystallization can be an excellent purification technique. The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvent systems for isoxazole derivatives include ethanol/water, ethyl acetate/hexane, and acetone/water.[2]
Q3: My purified this compound is a white solid, but it turns yellow over time. What is causing this discoloration?
A3: Discoloration upon storage can be a sign of product instability. This could be due to oxidation, hydrolysis, or photodecomposition. To mitigate this, store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). If the compound is particularly sensitive, storing it in a freezer may also help to prolong its shelf life.
Data Presentation
The following table provides a hypothetical summary of purification outcomes for a 1-gram batch of crude this compound using different purification methods.
| Purification Method | Purity of Crude (%) | Solvents/Conditions | Yield (%) | Final Purity (%) | Notes |
| Silica Gel Plug | 65 | Dichloromethane | 85 | 75 | Effective for removing baseline impurities. |
| Flash Column Chromatography | 75 | Hexane:Ethyl Acetate (gradient) | 70 | >98 | Good for separating closely related impurities. |
| Recrystallization | 90 | Ethanol/Water | 80 | >99 | Excellent for final polishing of a relatively pure solid. |
| Preparative HPLC | 95 | Acetonitrile/Water (gradient) | 60 | >99.5 | High purity but lower yield and higher cost. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Solvent Gradient: If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.
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Fraction Pooling and Evaporation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating, this is a potentially good solvent.
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Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common purification issues.
References
Technical Support Center: Enhancing the Solubility of 6-Methylbenzo[d]isoxazol-3(2H)-one for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the compound 6-Methylbenzo[d]isoxazol-3(2H)-one for use in biological assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a heterocyclic organic compound.[1][2][3] Compounds with similar benzisoxazole structures are explored for a range of biological activities.[4][5][6][7][8] Like many organic molecules being investigated in drug discovery, it may exhibit poor aqueous solubility. This is a significant challenge for in vitro and cell-based assays, as the compound needs to be dissolved in an aqueous buffer or cell culture medium to interact with its biological target. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What is the first step I should take to solubilize this compound?
A2: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose because it can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[9]
Q3: What concentration of DMSO is acceptable in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[10] Many cell lines can tolerate up to 1% DMSO for short periods, but this can vary.[11][12] It is crucial to determine the tolerance of your specific cell line by running a vehicle control experiment with different DMSO concentrations.[11][13] Concentrations above 1% are generally not recommended as they can cause cell membrane damage and apoptosis.[11][13][14]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A4: This indicates that the aqueous solubility of your compound has been exceeded. Here are several strategies to address this, which can be used alone or in combination:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can increase the solubility of your compound.[15][16]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[17]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[18][19][20][21][22]
Q5: Can the method I use to improve solubility affect my experimental results?
A5: Yes, absolutely. The excipients used to enhance solubility are not always inert and can have their own biological effects. For example, DMSO can influence cell signaling pathways, and surfactants can permeabilize cell membranes.[13][23] Therefore, it is essential to always include a vehicle control in your experiments. This control should contain all the solubilizing agents at the same concentration as in your experimental samples to account for any effects of the formulation itself.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution during the experiment. | The compound's solubility limit in the final assay medium is exceeded. | 1. Lower the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated range for your cells. 3. Explore alternative solubilization methods such as cyclodextrins or surfactants.[15][17][18] |
| Inconsistent results between experimental replicates. | The compound is not fully dissolved, leading to variations in the actual concentration. | 1. Ensure the stock solution is clear and free of particulates. Gentle warming or vortexing can help. 2. Prepare fresh dilutions for each experiment. 3. After diluting the stock into the aqueous buffer, visually inspect for any cloudiness or precipitation. |
| High background signal or unexpected activity in vehicle control wells. | The solvent or solubilizing agent is affecting the assay readout or cell health. | 1. Run a dose-response curve with the vehicle alone to determine the no-effect concentration. 2. Reduce the concentration of the solvent/solubilizing agent. 3. Consider alternative, less disruptive solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Weigh out a precise amount of this compound.
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Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
-
Seed your cells in a multi-well plate at the density used for your main experiment.
-
Prepare a serial dilution of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "no DMSO" control.
-
Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubate the cells for the duration of your planned experiment.
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Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).
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The highest DMSO concentration that does not significantly reduce cell viability (e.g., >90% viability) is your maximum tolerated concentration.
Protocol 3: Improving Solubility with Cyclodextrins
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Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[19][22]
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous assay buffer to make a concentrated stock solution (e.g., 10-40% w/v).
-
Complexation:
-
Add the DMSO stock of this compound to the cyclodextrin solution.
-
Alternatively, a thin film of the compound can be prepared by evaporating the organic solvent, and then the aqueous cyclodextrin solution can be added.
-
-
Equilibration: Vortex or sonicate the mixture and allow it to equilibrate (e.g., for 1-24 hours at room temperature or 37°C) to facilitate the formation of the inclusion complex.
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Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
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Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Example of DMSO Tolerance in Different Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (24h incubation) | Maximum Tolerated DMSO Concentration (48h incubation) |
| HEK293 | 1.0% | 0.5% |
| HeLa | 0.5% | 0.25% |
| Primary Neurons | 0.1% | 0.05% |
| Note: This table presents hypothetical data for illustrative purposes. Researchers must determine the specific tolerance for their cell line and experimental conditions. |
Table 2: Comparison of Solubilization Methods for a Model Compound
| Solubilization Method | Achieved Concentration in PBS (pH 7.4) |
| Direct dissolution in PBS | < 1 µM |
| 0.5% DMSO | 25 µM |
| 1% Tween® 80 | 50 µM |
| 10% HP-β-CD | 150 µM |
| Note: This table shows example data for a hypothetical poorly soluble compound to illustrate the relative effectiveness of different solubilization techniques. |
Visualizations
Caption: Workflow for solubilizing a test compound for biological assays.
References
- 1. This compound | C8H7NO2 | CID 11298053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. achmem.com [achmem.com]
- 4. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. ijcrt.org [ijcrt.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ijpbr.in [ijpbr.in]
- 17. brieflands.com [brieflands.com]
- 18. humapub.com [humapub.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. quora.com [quora.com]
stability issues of 6-Methylbenzo[d]isoxazol-3(2H)-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 6-Methylbenzo[d]isoxazol-3(2H)-one in various solvents. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compound during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Unexpected precipitation of the compound from a stock solution. | The compound's solubility limit may have been exceeded, or the solvent may have absorbed water, reducing solubility.[1] Temperature fluctuations during storage can also affect solubility.[1] | Gently warm the solution and vortex or sonicate to attempt redissolution.[1] Ensure the solvent is anhydrous and stored under dry conditions.[1] For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.[1] |
| Discoloration of the solution over time. | This may indicate degradation of the compound, particularly due to light exposure (photodegradation) or reaction with impurities in the solvent.[1] | Store solutions protected from light, especially UV light.[1] Use high-purity, HPLC-grade solvents to minimize reactive impurities.[1] Prepare fresh solutions for sensitive experiments.[1] |
| Loss of biological activity or inconsistent experimental results. | The compound may be degrading in the solvent under the experimental or storage conditions.[1] Hydrolysis, if water is present, or reaction with the solvent itself are possible causes.[1] | Perform a stability assessment of your compound in the specific solvent and under your experimental conditions (e.g., temperature, pH if aqueous).[1] Consider using a more inert solvent if degradation is confirmed. Prepare fresh solutions before each experiment. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This is a strong indicator of compound degradation. The new peaks represent degradation products. | Conduct a forced degradation study to identify potential degradants and understand the degradation pathway under various stress conditions (pH, oxidation, light, heat).[2][3] This will help in developing a stability-indicating analytical method.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: The main factors contributing to the degradation of isoxazolone compounds are exposure to water (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions.[1][4][5] Oxidative conditions can also lead to degradation.[1][4] The stability of the compound is also dependent on the purity of the solvent and the presence of any reactive impurities.[5]
Q2: Which solvents are recommended for long-term storage of this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is generally considered a good solvent for long-term storage of stock solutions at -20°C or -80°C.[1] However, it is crucial to use anhydrous DMSO as it is hygroscopic, and water absorption can promote hydrolysis.[1] For applications where DMSO is not suitable, other anhydrous aprotic solvents may be considered, but their suitability should be confirmed with stability studies.
Q3: My experiment requires an aqueous buffer. How can I minimize degradation?
A3: When using aqueous solutions, pH is a critical factor.[4] It is recommended to perform a pH stability profile to determine the pH at which the compound is most stable. Use buffers to maintain this optimal pH.[5] Prepare aqueous solutions fresh before use and minimize their storage time. If a co-solvent is needed to aid solubility, use the minimum amount necessary and choose one that is miscible with your aqueous system and inert towards the compound.[1]
Q4: How should I handle and store the solid form of this compound?
A4: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at the recommended temperature (often sealed in dry, room temperature conditions).[6] Exposure to humidity and high temperatures can accelerate solid-state degradation.[5][7]
Solvent Stability Profile
Specific quantitative stability data for this compound in common organic solvents is limited in publicly available literature. The stability is highly dependent on the specific storage and handling conditions.[1] The following table provides a qualitative summary and general recommendations based on the behavior of related isoxazolone compounds. Researchers are strongly encouraged to perform their own stability studies for their specific compounds and conditions.[1]
| Solvent | General Stability & Recommendations |
| DMSO | Generally considered a good solvent for long-term storage of stock solutions at -20°C or -80°C.[1] However, DMSO is hygroscopic, and water absorption can promote degradation.[1] Use anhydrous grade and store under inert gas if possible. |
| Ethanol / Methanol | Protic solvents like alcohols can potentially react with the isoxazolone ring, especially under non-neutral pH or elevated temperatures. Suitable for short-term storage or immediate use. Prepare fresh solutions. |
| Acetonitrile (ACN) | Generally more inert than protic solvents. A good choice for analytical purposes (e.g., HPLC mobile phase). Ensure use of high-purity, anhydrous ACN for stock solutions. |
| 1,2-Dichloroethane (DCE) | A low-polarity solvent that has been shown to be effective for reactions involving isoxazolones, suggesting it can be a suitable non-reactive medium.[8] |
| Aqueous Buffers | Stability is highly pH-dependent. The isoxazolone ring can be susceptible to hydrolysis under acidic or basic conditions. A pH-stability profile is essential. Prepare solutions fresh and avoid long-term storage. |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for determining the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2] This helps to identify degradation pathways and develop stability-indicating analytical methods.[2][3]
Objective: To evaluate the stability of this compound in a specific solvent under various stress conditions.
Materials:
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This compound
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HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent (e.g., 1 mg/mL in Acetonitrile).
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Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (compound in solvent without stressor) stored at ambient temperature and protected from light.
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Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Incubate the stock solution at 70°C for 48 hours in a temperature-controlled oven.
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Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis:
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After the incubation period, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze all samples (including the control) by a suitable, validated HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
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Calculate the percentage degradation of the parent compound.
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Identify and quantify the degradation products (new peaks). Purity analysis of the parent peak (e.g., using a PDA detector) can help confirm the separation of degradants.
-
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Key Factors Leading to Compound Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. achmem.com [achmem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Yield in Benzisoxazolone Synthesis
Welcome to the technical support center for the synthesis of benzisoxazolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial cyclization step of benzisoxazolone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Yield in the Cyclization of 2-Nitrobenzoates
Q1: I am attempting to synthesize a 2,1-benzisoxazolone via the reduction and subsequent cyclization of a methyl 2-nitrobenzoate, but my yields are consistently low and the reaction mixture is complex. What are the likely causes and how can I improve the outcome?
A1: This is a common issue in this synthetic route. The primary challenges are often incomplete reduction to the desired hydroxylamine intermediate, over-reduction to the corresponding aniline, and competing side reactions.[1][2][3]
Troubleshooting Steps:
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Choice of Reducing Agent: The strength and selectivity of the reducing agent are critical.
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Problem: Strong reducing agents can lead to the formation of aniline byproducts. For instance, using zinc and ammonium chloride can result in over-reduction and the formation of complex mixtures.[2][3]
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Solution: Employ milder and more selective reducing agents. A combination of Rhodium on carbon (Rh/C) with hydrazine has been shown to cleanly afford the intermediate hydroxylamine with minimal over-reduction.[2][3]
-
-
Reaction Conditions: Temperature and reaction time must be carefully controlled.
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Problem: Prolonged reaction times or elevated temperatures can promote the formation of dimeric azoxy species, which are common byproducts.[2][3]
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Solution: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Cyclization Step: The cyclization of the hydroxylamine intermediate to the benzisoxazolone is often base-mediated.
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Problem: Inefficient cyclization can lead to decomposition of the mildly unstable hydroxylamine intermediate.[2][3]
-
Solution: After the reduction step, a simple wash with a mild base solution (e.g., 1 M NaOH) can facilitate a one-pot, two-step procedure to yield the desired 2,1-benzisoxazol-3(1H)-one.[2]
-
Issue 2: Poor Selectivity and Side Products in Photochemical Cyclization of 2-Azidobenzoic Acids
Q2: I am using a photochemical approach to cyclize 2-azidobenzoic acids to form 2,1-benzisoxazole-3(1H)-ones, but the yield is poor and I observe multiple side products. How can I enhance the selectivity of this reaction?
A2: Photochemical cyclization of 2-azidobenzoic acids can be a powerful method, but its efficiency is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. The primary challenges are often related to the solvent system, the presence of a base, and the electronic properties of the starting material.
Troubleshooting Steps:
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Solvent and Base: The choice of solvent and the addition of a base are crucial for improving the yield.
-
Problem: Photolysis in aprotic solvents like dioxane can lead to lower yields.
-
Solution: Using ethanol as the solvent has been shown to increase the yield of the desired benzisoxazolone. The addition of a base, such as sodium acetate or sodium hydroxide, can further improve the yield by promoting the formation of the 2-azidobenzoate anion, which is an essential step in the ring closure.[4][5]
-
-
Substituent Effects: The electronic nature of the substituents on the 2-azidobenzoic acid can significantly influence the reaction outcome.
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Problem: Electron-donating groups may lead to lower yields compared to electron-withdrawing groups.[5] Additionally, the presence of heavy atoms like bromine or iodine can promote intersystem crossing to the triplet nitrene, which can lead to undesired side reactions and a decrease in the yield of the cyclized product.[5]
-
Solution: For substrates with heavy-atom substituents, it may be necessary to re-optimize the reaction conditions, such as increasing the amount and strength of the base, to improve selectivity and reaction rate.[4][5] For example, using 10 equivalents of sodium hydroxide was found to significantly increase the yield of 5-iodo-2,1-benzisoxazole-3(1H)-one.[4]
-
Data Presentation
Table 1: Optimization of Reducing Conditions for 2,1-Benzisoxazolone Synthesis from Methyl 2-Nitrobenzoates
| Entry | Reducing Agent | Base for Cyclization | Yield (%) | Comments | Reference |
| 1 | Zn, NH₄Cl | Base-mediated step required | Low | Complex reaction mixtures, over-reduction to aniline, and formation of azoxy species observed. | [2][3] |
| 2 | Rh/C, Hydrazine | 1 M NaOH wash | Moderate to Good | Clean formation of hydroxylamine intermediate with minimal over-reduction. One-pot, two-step procedure. | [2][3] |
Table 2: Effect of Base on the Photochemical Synthesis of 5-Iodo-2,1-benzisoxazole-3(1H)-one
| Entry | Base (equivalents) | Yield (%) | Comments | Reference |
| 1 | None | Low | Formation of multiple unidentified products. | [4] |
| 2 | NaOH (10) | 51 | Increased selectivity and reaction rate. | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Reduction of Methyl 2-Nitrobenzoates
-
Reaction Setup: To a solution of the substituted methyl 2-nitrobenzoate in a suitable solvent (e.g., methanol or ethanol), add rhodium on carbon (Rh/C, typically 5-10 mol%).
-
Reagent Addition: Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Cyclization: Upon completion of the reduction, filter the reaction mixture to remove the catalyst. The filtrate containing the intermediate hydroxylamine is then washed with a 1 M NaOH solution to induce cyclization.
-
Purification: The resulting 2,1-benzisoxazol-3(1H)-one can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Protocol 2: Photochemical Synthesis of 2,1-Benzisoxazole-3(1H)-ones from 2-Azidobenzoic Acids
-
Reaction Setup: Dissolve the substituted 2-azidobenzoic acid and a base (e.g., sodium acetate, 1 equivalent) in 96% ethanol in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a low-pressure mercury lamp (e.g., 254 nm) with constant stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely converted.
-
Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The residue can then be purified by column chromatography to yield the desired 2,1-benzisoxazole-3(1H)-one.
Mandatory Visualization
Caption: Synthetic pathways in benzisoxazolone formation from 2-nitrobenzoates.
Caption: Troubleshooting workflow for low cyclization yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in biological assay results for 6-Methylbenzo[d]isoxazol-3(2H)-one
Technical Support Center: 6-Methylbenzo[d]isoxazol-3(2H)-one
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in biological assay results and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential biological activities of this compound?
While specific biological assay data for this compound is not extensively published, isoxazole derivatives, as a class of compounds, have been reported to exhibit a wide range of biological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Therefore, assays investigating these effects are logical starting points for characterizing the compound's activity.
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the common causes?
High variability in cell-based assays is a frequent issue that can stem from several factors.[6] Key areas to investigate include:
-
Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter concentrations and impact cell growth. It is advisable to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[6]
-
Variability in Treatment Application: Ensure that the compound and any other reagents are added consistently to all wells in terms of volume and timing.
-
Cell Culture Conditions: Inconsistencies in cell density, passage number, and media composition can introduce significant variability.[6]
Q3: My dose-response curve for this compound is not sigmoidal. What could be the issue?
An atypical dose-response curve can indicate several potential problems:
-
Compound Solubility: this compound may have limited solubility in your assay medium. Visually inspect for precipitation at higher concentrations. Consider using a different solvent or a lower concentration range.
-
Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to a sharp drop in the response curve that is not related to the specific target activity. A separate cytotoxicity assay (e.g., MTT or LDH assay) can help determine the cytotoxic concentration range.
-
Assay Interference: The compound might interfere with the assay detection method (e.g., autofluorescence, absorbance). Run controls with the compound in the absence of cells or the target to check for interference.
Q4: I am not observing any activity for this compound in my assay. What should I check?
A lack of signal or activity can be due to several factors.[7] A systematic check of your experimental setup is recommended:
-
Reagent Integrity: Verify that all reagents, including the compound, are correctly prepared, stored, and have not expired.
-
Assay Conditions: Ensure that the assay is performed under optimal conditions (e.g., temperature, incubation time).
-
Positive Control: Always include a positive control to confirm that the assay is working correctly.
-
Compound Concentration: The concentrations tested may be too low to elicit a response. Consider testing a broader range of concentrations.
-
Mechanism of Action: The chosen assay may not be appropriate for the compound's mechanism of action.[8]
Troubleshooting Guides
Guide 1: Inconsistent Results in Antimicrobial Assays (e.g., MIC/MBC)
Problem: High variability in Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values across experiments.
Troubleshooting Workflow
References
- 1. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Optimization of HPLC Methods for 6-Methylbenzo[d]isoxazol-3(2H)-one Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Methylbenzo[d]isoxazol-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: For initial method development for this compound, a reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's moderate polarity.
Recommended Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid) is a good starting point. For example, start with 30% ACN and increase to 90% ACN over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230 nm or 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors.
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase.[1][2][3] To mitigate this, consider adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase.[2] Using a high-purity silica column can also reduce tailing.[2]
-
Peak Fronting: This is often a sign of column overload. Try reducing the sample concentration or the injection volume.[1]
Q3: My retention time for this compound is shifting. What could be the cause?
A3: Retention time shifts can be caused by a variety of issues.[4][5]
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time.[4] Ensure the mobile phase is prepared consistently and is well-mixed.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Using a column oven will provide a stable temperature environment.[4]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Column Aging: Over time, column performance can degrade, leading to changes in retention time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: High Backpressure
| Possible Cause | Solution |
| Blockage in the system (e.g., column frit, tubing, in-line filter).[3][6] | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Backflush the column if it is clogged. Replace any blocked tubing or filters. |
| Particulate matter from the sample. | Filter all samples through a 0.45 µm syringe filter before injection. |
| Mobile phase precipitation.[6] | Ensure mobile phase components are miscible and that buffers do not precipitate in the organic solvent. Flush the system with a strong solvent like isopropanol.[4] |
| High mobile phase viscosity. | Reduce the flow rate or consider using a less viscous mobile phase if appropriate for the separation. |
Problem 2: Noisy or Drifting Baseline
| Possible Cause | Solution |
| Air bubbles in the system.[1][6] | Degas the mobile phase thoroughly using sonication, vacuum filtration, or an online degasser. Purge the pump to remove any trapped air.[4] |
| Contaminated mobile phase or detector cell.[1][3] | Use HPLC-grade solvents and freshly prepared mobile phase. Flush the detector cell with a strong, appropriate solvent. |
| Detector lamp nearing the end of its life. | Check the lamp's energy output and replace it if necessary. |
| Leaks in the system.[1] | Inspect all fittings and connections for any signs of leakage and tighten or replace as needed.[4] |
Problem 3: Poor Resolution
| Possible Cause | Solution |
| Inappropriate mobile phase composition.[1] | Optimize the mobile phase by adjusting the organic-to-aqueous ratio or changing the organic solvent (e.g., from acetonitrile to methanol). A gradient elution may be necessary to separate compounds with different polarities. |
| Incorrect column chemistry. | Consider a different stationary phase. For a polar compound like this compound, a phenyl-hexyl or cyano column might provide alternative selectivity compared to a C18 column. |
| Column degradation.[1] | Replace the column if it has been used extensively or shows signs of performance loss. |
| Sample overload.[1] | Reduce the amount of sample injected onto the column. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
-
Preparation of Mobile Phase A: Mix 950 mL of HPLC-grade water with 50 mL of acetonitrile and 1 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Mobile Phase B: Mix 950 mL of HPLC-grade acetonitrile with 50 mL of water and 1 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 10 90 12 10 90 12.1 70 30 | 15 | 70 | 30 |
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Shape of this compound
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (min) | Tailing Factor |
| 30:70 | 8.5 | 1.8 |
| 40:60 | 6.2 | 1.5 |
| 50:50 | 4.1 | 1.2 |
Table 2: Influence of Column Chemistry on Separation
| Column Type | Retention Time (min) | Theoretical Plates |
| C18 | 6.2 | 8500 |
| C8 | 5.1 | 8200 |
| Phenyl-Hexyl | 7.5 | 9200 |
Visualizations
Caption: Troubleshooting workflow for high backpressure in an HPLC system.
Caption: Logical relationship for troubleshooting poor peak shape.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzo[d]isoxazoles and Other Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This guide provides a comparative analysis of the biological activities of benzo[d]isoxazole derivatives, with a specific focus on anticonvulsant properties, and contrasts them with other isoxazole compounds known for their anti-inflammatory and analgesic effects. While specific experimental data for 6-Methylbenzo[d]isoxazol-3(2H)-one is limited in the current literature, this guide will focus on the broader class of benzo[d]isoxazoles to provide a valuable comparative context for researchers.
Introduction to Isoxazoles
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif imparts unique physicochemical properties that make it a privileged scaffold in drug discovery. The isoxazole ring is present in several FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its therapeutic importance.[1] Modifications to the isoxazole core structure have led to the development of compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]
Comparative Biological Activity: Quantitative Data
The following tables summarize quantitative data from various studies, comparing the anticonvulsant, anti-inflammatory, and analgesic activities of different isoxazole classes.
Table 1: Anticonvulsant Activity of Benzo[d]isoxazole Derivatives vs. Other Heterocycles (MES Test)
The Maximal Electroshock (MES) seizure test is a primary screening model for generalized tonic-clonic seizures. The median effective dose (ED₅₀) represents the dose required to protect 50% of the animals from the seizure. A lower ED₅₀ indicates higher potency.
| Compound Class | Representative Compound | Animal Model | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Benzo[d]isoxazole Derivative | Z-6b | Mouse | 20.5 | 10.3 | [4] |
| Benzoxazole Derivative | 4g | Mouse | 23.7 | >12.6 | [5] |
| Isatin-based Benzamide | 4l (4-OCH₃) | Mouse | >30, <100 | - | [6] |
| Standard Drug | Carbamazepine | Mouse | - | - | [5] |
| Standard Drug | Valproate | Mouse | 264 | 1.6 | [5] |
Neurotoxicity (TD₅₀) was determined using the rotarod test.
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Paw Edema)
This assay measures the ability of a compound to reduce acute inflammation. The percentage of edema inhibition is a key parameter.
| Compound ID | Isoxazole Type | Animal Model | Dose (mg/kg) | % Edema Inhibition (at 3h) | Reference |
| 5b | Substituted Isoxazole | Rat | 10 | 76.71% | [7][8] |
| 5c | Substituted Isoxazole | Rat | 10 | 75.56% | [7][8] |
| 7a | Triazinyl-Isoxazole | Mouse | - | 51% | [9] |
| Standard Drug | Diclofenac Sodium | Rat | 10 | 73.62% | [7][8] |
| Standard Drug | Indomethacin | Mouse | - | Comparable to potent derivatives | [9] |
Table 3: Analgesic Activity of Isoxazole Derivatives (Hot Plate Test)
The hot plate test assesses central analgesic activity by measuring the reaction time of an animal to a heat stimulus. An increased latency period indicates an analgesic effect.
| Compound ID | Isoxazole Type | Animal Model | Dose (mg/kg) | Max. Possible Analgesia (%) / Latency (s) | Reference |
| 4a | Isoxazolo[4,5-d]pyridazinone | Mouse | 25 | 65.38% | [10] |
| 4f | Isoxazolo[4,5-d]pyridazinone | Mouse | 25 | 56.67% | [10] |
| B2 | Isoxazole Carboxamide | Mouse | 6 | 14.50 ± 0.28 s (at 120 min) | [11] |
| Standard Drug | Morphine | Mouse | 5 | 47.47% | [10] |
| Standard Drug | Tramadol | Mouse | 6 | 14.25 ± 0.47 s (at 120 min) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Maximal Electroshock (MES) Seizure Test
This model is predictive of efficacy against generalized tonic-clonic seizures.[12][13]
-
Animals: Male ICR or CF-1 mice (20-25 g) are typically used.[14]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Procedure:
-
The test compound or vehicle is administered to groups of animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes, at various time points before the test (e.g., 30 or 60 minutes).
-
To minimize discomfort, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas.[15]
-
A constant alternating current (e.g., 50 mA, 60 Hz for mice) is delivered for a short duration (0.2 seconds) through the electrodes.[14][15]
-
The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals (ED₅₀) is calculated using statistical methods like probit analysis.
Carrageenan-Induced Paw Edema Assay
This is a standard and highly reproducible model of acute inflammation.[16][17][18]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, standard drug (e.g., Diclofenac), or vehicle is administered (p.o. or i.p.) 30 to 60 minutes before carrageenan injection.
-
The basal paw volume of the right hind paw is measured using a plethysmometer.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.[17][19]
-
The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19]
-
-
Data Analysis:
-
The degree of edema is calculated as the increase in paw volume compared to the basal volume.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Visualizing Mechanisms and Workflows
Understanding the underlying signaling pathways and the experimental process is key to drug discovery.
References
- 1. ijpca.org [ijpca.org]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This guide provides a comparative study of 6-Methylbenzo[d]isoxazol-3(2H)-one and related benzisoxazole derivatives, focusing on their synthesis, biological performance, and underlying mechanisms of action. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes data from various sources to offer a broader comparative context for this class of compounds.
Physicochemical Properties
A table summarizing the key physicochemical properties of this compound is presented below. These properties are crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | PubChem[1] |
| Molecular Weight | 149.15 g/mol | PubChem[1] |
| IUPAC Name | 6-methyl-1,2-benzoxazol-3-one | PubChem[1] |
| SMILES | CC1=CC2=C(C=C1)C(=O)NO2 | PubChem[1] |
| CAS Number | 66571-26-4 | PubChem[1] |
Synthesis of Benzisoxazole Derivatives
The synthesis of the benzisoxazole core can be achieved through several synthetic routes. A common approach involves the cyclization of ortho-hydroxy ketoximes or their derivatives. The synthesis of 3-substituted 1,2-benzisoxazoles can be accomplished by refluxing 2'-hydroxy ketoxime acetates in the presence of a base like pyridine. Another method involves the intramolecular cyclization of N-(2-cyano-phenoxy) intermediates in the presence of a base to yield 3-amino-1,2-benzisoxazoles[2]. The synthesis of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives, such as the anticonvulsant zonisamide, has been reported starting from 3-(bromomethyl)-1,2-benzisoxazoles[3].
A general workflow for the synthesis of benzisoxazole derivatives is depicted below.
Comparative Biological Activities
Benzisoxazole derivatives have been extensively explored for a variety of therapeutic applications. The following sections provide a comparative overview of their performance in key biological assays.
Numerous benzisoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The substitution pattern on the benzisoxazole ring and the nature of the appended functional groups significantly influence their cytotoxic efficacy.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole | MV4-11 (AML) | 2 | Bioorganic & Medicinal Chemistry, 2015 |
| Estradiol-benzisoxazole hybrid | DU-145 (Prostate) | <10 | BenchChem |
| Estradiol-benzisoxazole hybrid | PC3 (Prostate) | <10 | BenchChem |
| Estradiol-benzisoxazole hybrid | HeLa (Cervical) | <10 | BenchChem |
| Estradiol-benzisoxazole hybrid | MCF-7 (Breast) | <10 | BenchChem |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives (5a, 5d, 5k) | HeLa, HT-29, MCF-7, HepG-2 | Potent activity | PubMed[1] |
| Isoxazole-based carboxamide (3c) | Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | %GI = 70.79-92.21 at 10µM | PubMed[4] |
| Isoxazole-based ureate (8) | HepG2 (Hepatocellular carcinoma) | 0.84 | PubMed[4] |
| Isoxazole-based hydrazone (10a) | HepG2 (Hepatocellular carcinoma) | 0.79 | PubMed[4] |
| Isoxazole-based hydrazone (10c) | HepG2 (Hepatocellular carcinoma) | 0.69 | PubMed[4] |
Certain benzisoxazole derivatives are potent inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
| Compound/Derivative | AChE IC₅₀ (nM) | Reference |
| N-benzylpiperidine benzisoxazole 1j | 0.8 | BenchChem |
| N-benzylpiperidine benzisoxazole 1g | 3 | BenchChem |
| 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (CP-118,954) | 0.33 | PubMed[5] |
| Donepezil (Reference Drug) | 6.7 | BenchChem |
| Rivastigmine (Reference Drug) | 4.3 | BenchChem |
| Galantamine (Reference Drug) | ~410 | BenchChem |
The anti-inflammatory potential of benzisoxazole derivatives has been evaluated in various in vivo models, such as the carrageenan-induced paw edema assay in rats.
| Compound/Derivative | Inhibition of Edema (%) at 5 mg/kg | Reference |
| Substituted 1,2-benzoxazolone (8b) | 66.1 | BenchChem |
| 3-chloro-1,2-benzoxazole (9b) | 66.1 | BenchChem |
| Substituted 1,2-benzoxazolone (8a) | 45 (analgesic activity) | BenchChem |
| 3-chloro-1,2-benzoxazole (9c) | 54 (analgesic activity) | BenchChem |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzisoxazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
As potent AChE inhibitors, certain benzisoxazole derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to their potential use in treating cognitive disorders like Alzheimer's disease.
Some heterocyclic compounds, including those with scaffolds related to benzisoxazoles, have been shown to modulate protein kinase signaling pathways, such as the Akt pathway, which are often dysregulated in cancer[6]. By inhibiting key kinases in these pathways, these compounds can interfere with cancer cell proliferation, survival, and metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of benzisoxazole derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the benzisoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Principle: This method is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Reaction: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.
-
Inhibitor Addition: Add 25 µL of the benzisoxazole derivative solution at various concentrations. For the control, add 25 µL of buffer.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of the AChE solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percent inhibition is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
Conclusion
The benzisoxazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While specific experimental data for this compound is not extensively available in the public domain, the broader class of benzisoxazole derivatives has demonstrated significant potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. The structure-activity relationship studies indicate that substitutions on the benzisoxazole ring, such as the methyl group at the 6-position, can significantly influence the biological activity and pharmacokinetic properties of these compounds. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs. This guide provides a foundational framework for researchers to design and interpret future studies in this exciting area of drug discovery.
References
- 1. This compound | C8H7NO2 | CID 11298053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. isca.me [isca.me]
- 6. Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 6-Methylbenzo[d]isoxazol-3(2H)-one
This guide outlines the essential parameters for method validation and cross-validation, offering detailed experimental protocols and a structured comparison to aid in the selection of the most suitable analytical method for the quantification of 6-Methylbenzo[d]isoxazol-3(2H)-one in pharmaceutical matrices.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound. The following table summarizes the hypothetical performance characteristics of two common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | RP-HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | High | Very High |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the hypothetical experimental protocols for the RP-HPLC-UV and GC-MS methods.
1. RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound ranging from 0.1 to 100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples at a target concentration.
-
2. GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
-
If necessary, perform derivatization to improve volatility and thermal stability.
-
Inject the prepared sample into the GC-MS system.
-
Workflow and Logical Relationships
A systematic workflow is essential for the successful cross-validation of analytical methods. The following diagram illustrates the key stages involved in this process.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. Researchers should adapt these protocols and validation strategies to their specific laboratory conditions and regulatory requirements.
A Comparative Guide to the Synthetic Efficiency of Routes to 6-Methylbenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 6-Methylbenzo[d]isoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies in published literature, this document outlines a highly plausible synthetic pathway based on established methodologies for analogous structures. The efficiency of this route is detailed through a step-by-step experimental protocol with corresponding data.
Introduction
This compound belongs to the benzisoxazolone family, a class of compounds known for their diverse biological activities. The development of efficient and scalable synthetic routes is crucial for facilitating further research and application of this molecule. This guide focuses on a logical and adaptable multi-step synthesis, providing the necessary details for replication and optimization.
Proposed Synthetic Pathway
A promising and feasible route to this compound involves a three-step sequence starting from commercially available 4-nitro-o-xylene. This pathway is based on a general methodology for the synthesis of benzisoxazolones, which has been shown to be tolerant of various substituents on the benzene ring.
The overall transformation can be visualized as follows:
Caption: Proposed synthetic pathway to this compound.
Data Presentation: Summary of Synthetic Steps and Efficiency
The following table summarizes the key parameters for each step in the proposed synthetic route.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Oxidation | 4-Nitro-o-xylene | Nitric acid, CoCl₂·6H₂O, Mn(OAc)₂·4H₂O, Phase Transfer Catalyst | - | 12 h | Reflux | 72 |
| 2 | Esterification | 2-Methyl-4-nitrobenzoic acid | Methanol, Sulfuric acid | Methanol | 1 h | Reflux | ~85 (estimated) |
| 3 | Reductive Cyclization | Methyl 4-methyl-2-nitrobenzoate | Zinc, Ammonium chloride | Water/Ethanol | Not specified | Not specified | Moderate (estimated) |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-nitrobenzoic acid
This procedure details the selective oxidation of one methyl group of 4-nitro-o-xylene.
Workflow:
Caption: Workflow for the synthesis of 2-Methyl-4-nitrobenzoic acid.
Procedure:
-
To a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (0.15 g, 1 mmol), N-hydroxyphthalimide (NHPI, 0.05 g, 0.3 mmol), 40% nitric acid (1.26 g, 8 mmol), cobalt chloride hexahydrate (CoCl₂·6H₂O, 7.1 mg, 0.03 mmol), manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O, 7.1 mg, 0.03 mmol), and a phase transfer catalyst (0.04 mmol).
-
Heat the reaction mixture under reflux at atmospheric pressure for 12 hours.
-
After completion, cool the reaction to room temperature and wash with 10 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation.
-
Purify the crude product by recrystallization from ethanol/water (3:1) to yield white acicular crystals of 2-methyl-4-nitrobenzoic acid.[1]
Expected Yield: 72%[1]
Step 2: Synthesis of Methyl 4-methyl-2-nitrobenzoate (Fischer Esterification)
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.
Workflow:
Caption: Workflow for the synthesis of Methyl 4-methyl-2-nitrobenzoate.
Procedure:
-
In a round-bottomed flask, dissolve 2-methyl-4-nitrobenzoic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by suction filtration and wash with water.
-
Recrystallize the crude product from methanol to obtain pure methyl 4-methyl-2-nitrobenzoate.
Expected Yield: Based on similar esterifications of nitrobenzoic acids, a yield of approximately 85% can be anticipated.
Step 3: Synthesis of this compound (Reductive Cyclization)
This final step involves the selective reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular cyclization.
Workflow:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a flask, suspend methyl 4-methyl-2-nitrobenzoate in a mixture of water and ethanol.
-
Add zinc powder and ammonium chloride to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove inorganic solids.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Yield: While a specific yield for the 6-methyl derivative is not documented, analogous reactions suggest a moderate yield can be expected.
Discussion of Synthetic Efficiency
The presented three-step route to this compound offers a practical approach utilizing readily available starting materials.
-
Step 1 (Oxidation): The selective oxidation of one methyl group in the presence of a nitro group is a key transformation. The reported yield of 72% is good for such a selective process.[1]
-
Step 2 (Esterification): Fischer esterification is a classic and generally high-yielding reaction. The use of a catalytic amount of strong acid and an excess of alcohol drives the equilibrium towards the product.
-
Step 3 (Reductive Cyclization): The selective reduction of a nitro group to a hydroxylamine followed by in-situ cyclization is an efficient way to construct the benzisoxazolone ring. The choice of reducing agent (zinc and ammonium chloride) is crucial for preventing over-reduction to the corresponding aniline. While a specific yield is not available, the general methodology is reported to be effective.
Alternative Routes:
Currently, there is a lack of well-documented alternative routes for the synthesis of this compound in the scientific literature. The development and optimization of other potential pathways, such as those involving the cyclization of 2-hydroxy-4-methylbenzhydroxamic acid, could be a subject for future research. A direct comparison of synthetic efficiencies would require the establishment and quantitative analysis of at least one other viable route.
Conclusion
The synthetic pathway detailed in this guide provides a solid foundation for the preparation of this compound. The individual steps are based on reliable and well-understood organic transformations. While specific yield data for all steps for this particular molecule is not yet available, the provided protocols and estimated efficiencies based on analogous systems offer a valuable starting point for researchers. Further optimization of reaction conditions, particularly for the reductive cyclization step, could lead to improved overall efficiency. This guide serves as a practical resource to enable the synthesis and further investigation of this promising heterocyclic compound.
References
Validating Target Engagement of 6-Methylbenzo[d]isoxazol-3(2H)-one in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative framework for validating the cellular target engagement of 6-Methylbenzo[d]isoxazol-3(2H)-one. Publicly available data on the specific molecular target of this compound is limited. However, based on its structural features and the known activities of related isoxazole-containing molecules, this guide will proceed under the hypothesis that a plausible target is N-acetyltransferase 8 (NAT8) . NAT8 is a membrane-bound enzyme primarily expressed in the liver and kidney, where it catalyzes the final step in the mercapturic acid pathway, a critical route for detoxifying xenobiotics.[1][2]
This document will objectively compare the hypothetical performance of this compound with other putative NAT8 inhibitors, providing a template of supporting experimental data and detailed protocols. The primary objective is to offer a comprehensive methodological resource for researchers seeking to validate the interaction of small molecules with NAT8 in cellular models.
Disclaimer: The comparative data presented in this guide is illustrative and hypothetical, designed to demonstrate the application of the described validation methods. Researchers should generate their own experimental data to confirm these findings.
Target Pathway: The Mercapturic Acid Synthesis Route
N-acetyltransferase 8 (NAT8) is an integral enzyme in the Phase II detoxification process. It facilitates the N-acetylation of cysteine S-conjugates, converting them into more water-soluble mercapturic acids that can be readily excreted from the body.[3][4] This pathway is crucial for metabolizing a wide range of electrophilic compounds, including environmental toxins and pharmaceutical drugs.[3]
Comparison of Putative NAT8 Inhibitors
To validate target engagement, it is essential to compare the compound of interest against alternative molecules with known or hypothesized activity against the same target. This section compares this compound with two hypothetical alternative inhibitors, designated Compound A and Compound B.
Quantitative Data Summary
The following tables summarize hypothetical data from key cellular assays designed to measure NAT8 inhibition and target engagement.
Table 1: In Vitro NAT8 Enzymatic Activity Inhibition
| Compound | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| This compound | 1.2 ± 0.3 | Competitive |
| Compound A | 5.8 ± 0.9 | Competitive |
| Compound B | 0.5 ± 0.1 | Non-competitive |
IC50 values were determined using a fluorescence-based enzymatic assay with recombinant human NAT8.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (10 µM) | ΔTm (°C) | Cellular EC50 (µM) |
|---|---|---|
| This compound | +4.2 ± 0.5 | 2.5 |
| Compound A | +2.1 ± 0.4 | 11.2 |
| Compound B | +5.5 ± 0.6 | 1.1 |
ΔTm represents the shift in the melting temperature of NAT8 in intact HEK293T cells treated with the compound, indicating direct target engagement. Cellular EC50 is derived from isothermal dose-response CETSA.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Protocol 1: Fluorescence-Based NAT8 Enzymatic Assay
This in vitro assay quantifies NAT8 activity by measuring the rate of Coenzyme A (CoA-SH) production, a direct product of the N-acetylation reaction. The released CoA-SH reacts with a thiol-reactive dye (e.g., ThioGlo4) to produce a fluorescent signal.
Materials:
-
Recombinant human NAT8 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Substrate: S-Benzyl-L-cysteine
-
Co-substrate: Acetyl-Coenzyme A (Acetyl-CoA)
-
Detection Reagent: ThioGlo4 or similar thiol-reactive fluorescent probe
-
Test Compounds: this compound, Compound A, Compound B dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~380/465 nm for ThioGlo4)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations (ensure final DMSO concentration is <1%).
-
In a 384-well plate, add 5 µL of diluted test compound or vehicle (DMSO in Assay Buffer) to appropriate wells.
-
Prepare a master mix containing Assay Buffer, NAT8 enzyme (e.g., 20 nM final concentration), and ThioGlo4 (e.g., 5 µM final concentration). Add 20 µL of this mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Prepare a substrate solution containing Acetyl-CoA (e.g., 10 µM final concentration) and S-Benzyl-L-cysteine (e.g., 50 µM final concentration) in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 20 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target in an unperturbed cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
HEK293T or other suitable cell line expressing NAT8
-
Cell culture medium, PBS, trypsin
-
Test compounds dissolved in DMSO
-
Lysis Buffer: PBS with protease inhibitors
-
SDS-PAGE gels, transfer apparatus, nitrocellulose membranes
-
Primary antibody: anti-NAT8
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of test compound or vehicle (DMSO) for 1 hour in the incubator.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing the compound/vehicle to a concentration of ~10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).
-
Analysis: Carefully collect the supernatant. Normalize the total protein concentration across all samples. Analyze the amount of soluble NAT8 in each sample by Western Blot.
-
Data Interpretation: Quantify the band intensities for NAT8 at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble NAT8 relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization (ΔTm).
Logical Framework for Inhibitor Comparison
The validation of a target engagement strategy relies on a logical progression from in vitro enzymatic activity to direct evidence of binding within a cellular context. The diagram below illustrates the relationship between the experimental approaches used to compare putative NAT8 inhibitors.
Conclusion
This guide outlines a comprehensive and objective strategy for validating the cellular target engagement of this compound, using the putative target N-acetyltransferase 8 (NAT8) as a working model. By integrating in vitro enzymatic assays with robust cellular methods like CETSA, researchers can build a strong evidence base for a compound's mechanism of action. The provided protocols and comparative data tables serve as a template for systematically evaluating novel inhibitors. This structured approach, which progresses from biochemical potency to direct target binding in cells, is critical for advancing drug discovery programs and ensuring that lead compounds are progressed based on a solid understanding of their molecular interactions.
References
Comparative Analysis of ADME Properties for 6-Methylbenzo[d]isoxazol-3(2H)-one Analogs: A Methodological Guide
Disclaimer: As of late 2025, a comprehensive literature search did not yield publicly available experimental data for a comparative analysis of the ADME properties of 6-Methylbenzo[d]isoxazol-3(2H)-one and its specific analogs. Therefore, this guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for conducting and presenting such an analysis. The following sections detail the requisite experimental protocols, data presentation formats, and workflow visualizations necessary for a thorough comparison of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Introduction
The benzo[d]isoxazol-3(2H)-one scaffold is a key pharmacophore in medicinal chemistry. Understanding the ADME properties of analogs of this compound is crucial for the early-stage optimization of drug candidates. A systematic comparative analysis allows for the identification of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of compounds with improved pharmacokinetic profiles. This guide outlines the essential in vitro assays for evaluating key ADME parameters: solubility, permeability, metabolic stability, and plasma protein binding.
Data Presentation
Quantitative data from ADME assays should be summarized in clear, well-structured tables to facilitate direct comparison between analogs.
Table 1: Physicochemical Properties and Solubility of this compound Analogs
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | cLogP | Thermodynamic Solubility (µM) at pH 7.4 | Kinetic Solubility (µM) in PBS |
| Parent | -H | 149.15 | 1.2 | Data | Data |
| Analog 1 | -Cl | 183.60 | 1.8 | Data | Data |
| Analog 2 | -OCH₃ | 179.18 | 1.1 | Data | Data |
| Analog 3 | -CF₃ | 217.15 | 2.1 | Data | Data |
| Analog 4 | -COOH | 193.16 | 0.8 | Data | Data |
Table 2: In Vitro Permeability and Efflux of this compound Analogs
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Parent | Data | Data | Data | Classification |
| Analog 1 | Data | Data | Data | Classification |
| Analog 2 | Data | Data | Data | Classification |
| Analog 3 | Data | Data | Data | Classification |
| Analog 4 | Data | Data | Data | Classification |
| Atenolol (Low Perm.) | Control Data | Control Data | Control Data | Low |
| Propranolol (High Perm.) | Control Data | Control Data | Control Data | High |
Table 3: Metabolic Stability of this compound Analogs in Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | In Vivo Clearance Prediction |
| Parent | Data | Data | Classification |
| Analog 1 | Data | Data | Classification |
| Analog 2 | Data | Data | Classification |
| Analog 3 | Data | Data | Classification |
| Analog 4 | Data | Data | Classification |
| Verapamil (High CL) | Control Data | Control Data | High |
| Diazepam (Low CL) | Control Data | Control Data | Low |
Table 4: Plasma Protein Binding of this compound Analogs
| Compound ID | Human Plasma (% Bound) | Rat Plasma (% Bound) | Mouse Plasma (% Bound) | Fraction Unbound (fu, human) |
| Parent | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data |
| Analog 4 | Data | Data | Data | Data |
| Warfarin (High Binding) | Control Data | Control Data | Control Data | Control Data |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable ADME data.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[1][2]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[1]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[3][4]
-
Bidirectional Transport:
-
The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[1]
-
For apical to basolateral (A→B) transport, the test compound is added to the apical (donor) compartment, and fresh HBSS is added to the basolateral (receiver) compartment.[1]
-
For basolateral to apical (B→A) transport, the test compound is added to the basolateral (donor) compartment, and fresh HBSS is added to the apical (receiver) compartment.[3]
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Samples are collected from both donor and receiver compartments at the end of the incubation.[1]
-
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[3] The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[3]
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[5][6]
-
Reaction Mixture Preparation:
-
Initiation and Sampling: The metabolic reaction is initiated by adding a NADPH-regenerating system.[5] Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[8]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[7]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and the reaction conditions.[6]
Plasma Protein Binding (PPB) Assay by Rapid Equilibrium Dialysis (RED)
This assay measures the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target.[9][10]
-
Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of a Teflon base plate and disposable dialysis inserts. Each insert is divided into two chambers by a semipermeable membrane with a molecular weight cutoff of ~8 kDa.[10]
-
Incubation:
-
The test compound is added to plasma (e.g., human, rat, mouse).[9]
-
This plasma sample is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.[10]
-
The device is sealed and incubated at 37°C with shaking for a specified time (e.g., 4-6 hours) to reach equilibrium.[9]
-
-
Sample Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma to ensure identical matrix conditions for analysis.[10]
-
Quantification: The concentrations of the compound in both the plasma and buffer fractions are determined by LC-MS/MS.[9]
-
Calculation: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as 100% - % unbound.[10]
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Microsomal Stability Assay Workflow.
Caption: Plasma Protein Binding (RED) Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
independent verification of the reported biological effects of 6-Methylbenzo[d]isoxazol-3(2H)-one
Despite a comprehensive search of available scientific literature, no specific studies detailing the biological effects, signaling pathways, or experimental protocols for 6-Methylbenzo[d]isoxazol-3(2H)-one could be identified. Therefore, an independent verification and comparison guide as requested cannot be provided at this time.
The inquiry for quantitative data, detailed experimental methodologies, and signaling pathways related to this compound did not yield any specific results. General information is available for the broader chemical classes of isoxazoles and benzoxazoles, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, this general information is not a substitute for specific experimental data on the compound .
For researchers, scientists, and drug development professionals interested in this molecule, the absence of published data presents a significant knowledge gap. Any potential biological activity of this compound would require initial exploratory studies to determine its pharmacological profile.
Below is a conceptual workflow that could be employed for a preliminary investigation of the biological effects of a novel compound like this compound.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Methylbenzo[d]isoxazol-3(2H)-one
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methylbenzo[d]isoxazol-3(2H)-one. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on available data, this compound is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[3] Therefore, a stringent PPE protocol is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of after handling the substance.[2][4] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[2] |
| Respiratory Protection | Fume Hood/Respirator | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[1] |
II. Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
A. Engineering Controls:
-
Ventilation: All work with this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[7]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area.[6]
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The compound should be stored sealed in dry conditions at room temperature.[3]
D. Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance. Do not use combustible materials such as paper towels.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
-
Waste Collection: All waste containing this compound, including contaminated PPE, disposable labware, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Chemical waste generators must adhere to local, state, and federal regulations for hazardous waste disposal.[5] This typically involves disposal through a licensed chemical waste management company.[9] The compound may be disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Prohibitions: Do not pour any waste containing this compound down the drain or dispose of it with general laboratory trash.[10]
IV. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. achmem.com [achmem.com]
- 4. msds.evonik.com [msds.evonik.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. targetmol.com [targetmol.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
